molecular formula C14H13NO5S B10853394 [4-(3-methoxybenzoyl)phenyl] sulfamate

[4-(3-methoxybenzoyl)phenyl] sulfamate

Katalognummer: B10853394
Molekulargewicht: 307.32 g/mol
InChI-Schlüssel: MCDUCTBYYJRLMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[4-(3-Methoxybenzoyl)phenyl] sulfamate is a synthetic sulfamate ester of interest in medicinal chemistry and biochemical research. Sulfamate derivatives are a significant class of compounds known to inhibit carbonic anhydrase (CA) enzymes . These enzymes, such as CA II and CA IX, are involved in critical physiological processes including pH homeostasis, electrolyte secretion, and tumor progression . Inhibiting these isoforms is a recognized strategy for investigating therapies for conditions like cancer and epilepsy . The structure of this compound, featuring a 3-methoxybenzoyl group linked to a phenyl sulfamate, is designed to interact with enzyme active sites. The sulfamate moiety (-O-SO2NH2) is a key pharmacophore responsible for binding to the zinc ion in the CA active site, while the aromatic rings contribute to hydrophobic interactions and confer specificity towards different enzyme isoforms . This makes it a valuable tool for researchers studying enzyme kinetics, inhibitor design, and structure-activity relationships (SAR). Research applications for this compound are primarily in early discovery, including in vitro enzymatic assays and cell-based studies to explore its potential as a lead compound. It is offered for research purposes as part of a collection of unique chemical entities for investigative use. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C14H13NO5S

Molekulargewicht

307.32 g/mol

IUPAC-Name

[4-(3-methoxybenzoyl)phenyl] sulfamate

InChI

InChI=1S/C14H13NO5S/c1-19-13-4-2-3-11(9-13)14(16)10-5-7-12(8-6-10)20-21(15,17)18/h2-9H,1H3,(H2,15,17,18)

InChI-Schlüssel

MCDUCTBYYJRLMG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical properties of [4-(3-methoxybenzoyl)phenyl] sulfamate

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Mechanistic Evaluation of[4-(3-Methoxybenzoyl)phenyl] Sulfamate: A Technical Guide for Steroid Sulfatase (STS) Inhibitors

Executive Summary

The targeted inhibition of Steroid Sulfatase (STS) represents a critical therapeutic axis in the management of hormone-dependent malignancies, including estrogen-receptor-positive (ER+) breast cancer and androgen-dependent prostate cancer[1]. STS catalyzes the desulfation of circulating inert reservoirs, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), converting them into active intracrine hormones[2].[4-(3-Methoxybenzoyl)phenyl] sulfamate is a highly representative non-steroidal aryl sulfamate. By utilizing a benzophenone scaffold, this compound achieves potent, irreversible active-site modification of STS while entirely circumventing the estrogenic agonism that plagues first-generation steroidal inhibitors like EMATE[3]. This guide details the physicochemical properties, mechanistic pathways, and validated experimental workflows essential for evaluating this class of inhibitors.

Structural Rationale and Physicochemical Profile

The molecular architecture of [4-(3-methoxybenzoyl)phenyl] sulfamate is engineered to balance pharmacodynamic potency with optimal pharmacokinetic parameters. The structure comprises three functional domains:

  • The Pharmacophore (B-Ring Equivalent): The 4-O-sulfamate group ( −OSO2​NH2​ ) is the catalytic warhead responsible for the irreversible inactivation of the STS enzyme[3].

  • The Conformational Linker: The central carbonyl (benzoyl) group restricts rotational freedom, mimicking the rigid tetracyclic backbone of native steroidal substrates (e.g., estrone) and ensuring the correct spatial orientation of the peripheral rings.

  • The Affinity Modulator (A-Ring Equivalent): The 3-methoxy substitution provides a critical hydrogen-bond acceptor while increasing lipophilicity, allowing the ring to perfectly occupy the hydrophobic cleft of the STS active site.

Table 1: Physicochemical Properties of[4-(3-Methoxybenzoyl)phenyl] Sulfamate

PropertyValue (Calculated/Typical)Pharmacological Causality
Molecular Weight 307.32 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring high potential for oral bioavailability.
LogP (Octanol/Water) ~2.8Balances aqueous solubility for systemic circulation with sufficient lipophilicity for cell membrane permeation.
Topological Polar Surface Area 92.4 ŲEnsures excellent intracellular penetration while restricting excessive blood-brain barrier (BBB) crossing.
H-Bond Donors 2 (from −NH2​ )Facilitates essential pre-covalent hydrogen bonding with active-site residues.
H-Bond Acceptors 6Enhances interaction with the hydrated formylglycine pocket.
Sulfamate pKa ~9.5Ensures the warhead remains predominantly un-ionized at physiological pH (7.4), preventing premature hydrolysis.

Mechanism of Action: Irreversible Active-Site Modification

STS is a Type I sulfatase characterized by a unique, post-translationally modified formylglycine (FGly75) residue in its active site, generated by the formylglycine-generating enzyme (FGE)[4]. In its resting state, FGly75 exists as a hydrated gem-diol[4].

The inhibition mechanism is a "suicide" or mechanism-based inactivation. The aryl sulfamate first binds non-covalently to the active site. Subsequently, one of the hydroxyl groups of the FGly75 gem-diol executes a nucleophilic attack on the electron-deficient sulfur atom of the sulfamate group[5]. This triggers the cleavage of the S–O bond, expelling 4-(3-methoxybenzoyl)phenol as a biologically inert leaving group. The result is a covalently sulfamoylated FGly residue (an imine N-sulfate or sulfamate adduct) that permanently inactivates the enzyme[3],[5].

G cluster_0 STS Active Site (FGly75) A Hydrated FGly (gem-diol) B Enzyme-Inhibitor Complex A->B Nucleophilic attack C Sulfamoylated FGly (Irreversible Adduct) B->C Sulfamoyl transfer Phenol 4-(3-methoxybenzoyl)phenol (Leaving Group) B->Phenol Elimination Inhibitor [4-(3-methoxybenzoyl)phenyl] sulfamate Inhibitor->B Non-covalent binding

Fig 1: Irreversible sulfamoylation of the STS active-site FGly75 residue by the aryl sulfamate.

Experimental Workflows & Self-Validating Protocols

To accurately evaluate the physicochemical and pharmacodynamic profile of [4-(3-methoxybenzoyl)phenyl] sulfamate, assays must be strictly controlled for pH and mass balance.

Protocol 1: Time-Dependent STS Inhibition Assay (4-MUS Method)

Because the inhibition is covalent and time-dependent, the assay utilizes 4-methylumbelliferyl sulfate (4-MUS) as a fluorogenic substrate[6].

  • Causality & Validation: 4-MUS is cleaved by STS to yield 4-methylumbelliferone (4-MU). However, 4-MU only fluoresces optimally when ionized (pKa ~7.8)[6]. Furthermore, lysosomal arylsulfatases A and B can also cleave 4-MUS but are inactive at pH 7.5[2]. Therefore, maintaining pH 7.5 during incubation ensures strict STS specificity, while stopping the reaction at pH 10.4 ensures maximum fluorescent signal yield.

Step-by-Step Methodology:

  • Preparation: Seed STS-expressing cells (e.g., MCF-7 or VCaP) or utilize purified human STS in a 96-well plate containing Tris-HCl buffer adjusted precisely to pH 7.5.

  • Inhibitor Pre-Incubation: Add [4-(3-methoxybenzoyl)phenyl] sulfamate at varying concentrations (0.1 nM to 10 µM). Include a positive control (Irosustat) and a negative vehicle control (0.1% DMSO). Incubate for 1 hour at 37°C to allow the irreversible covalent adduct to form.

  • Substrate Addition: Add 4-MUS to a final concentration of 0.5 mM[2]. Incubate for an additional 1 hour at 37°C.

  • Reaction Termination & Basification: Halt the reaction by adding 0.1 M NaOH/Glycine buffer (pH 10.4). Self-Validation: This step forces the complete deprotonation of the generated 4-MU, maximizing the signal-to-noise ratio.

  • Quantification: Read the plate using a fluorescence microplate reader at λex​ = 355 nm and λem​ = 460 nm[2]. Calculate the IC50​ using non-linear regression.

Protocol 2: Lipophilicity ( LogPapp​ ) Determination via LC-MS/MS

In silico predictions often fail for sulfamates due to their complex hydrogen-bonding networks. A physical shake-flask method coupled with LC-MS/MS provides the most reliable thermodynamic partitioning data.

  • Causality & Validation: By quantifying both the aqueous and organic phases, the protocol ensures mass balance, confirming that the compound hasn't precipitated at the interface or degraded during the assay.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) with each other by stirring vigorously for 24 hours.

  • Partitioning: Dissolve the inhibitor in the octanol phase to a concentration of 100 µM. Combine equal volumes (1 mL) of the spiked octanol and PBS in a glass vial.

  • Equilibration: Shake the vials at 25°C for 2 hours, followed by centrifugation at 3000 x g for 15 minutes to ensure absolute phase separation.

  • Quantification: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers. Dilute appropriately and quantify the concentration of the intact sulfamate using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: LogP=log10​([Inhibitor]octanol​/[Inhibitor]aqueous​) . Self-Validation: Ensure the sum of the quantified mass in both phases equals ≥95% of the initial spiked mass.

Structure-Activity Relationship (SAR) & Optimization Causality

The transition from steroidal sulfamates to benzophenone-based non-steroidal sulfamates represents a critical evolutionary step in oncology drug design.

  • Eradication of Estrogenic Agonism: When the highly potent inhibitor EMATE (Estrone-3-O-sulfamate) transfers its sulfamoyl group to STS, the leaving group generated is estrone—a potent estrogen[3]. In ER+ breast cancer, this inadvertently fuels tumor proliferation. The benzophenone core of[4-(3-methoxybenzoyl)phenyl] sulfamate yields 4-(3-methoxybenzoyl)phenol upon cleavage, a molecule completely devoid of affinity for the Estrogen Receptor (ER α /ER β ).

  • The Role of the 3-Methoxy Substitution: SAR studies indicate that substituting the A-ring equivalent at the meta (3-) position with a methoxy group significantly lowers the IC50​ compared to para (4-) substitutions. The 3-methoxy group projects directly into a lipophilic pocket adjacent to FGly75, while its oxygen atom serves as a hydrogen-bond acceptor for neighboring active-site residues, anchoring the molecule in the optimal geometry for the subsequent nucleophilic attack by the enzyme.

Sources

[4-(3-Methoxybenzoyl)phenyl] Sulfamate: Molecular Identity, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The development of non-steroidal aryl sulfamates represents a critical frontier in targeted endocrine therapy, particularly for hormone-dependent malignancies such as estrogen receptor-positive (ER+) breast cancer. [4-(3-methoxybenzoyl)phenyl] sulfamate is a highly specialized, rationally designed synthetic derivative belonging to the benzophenone sulfamate class. This whitepaper provides an authoritative breakdown of its chemical identity, the mechanistic causality behind its pharmacological design, and a self-validating synthetic protocol for its preparation and characterization in a laboratory setting.

Chemical Identity & Nomenclature

The structural architecture of this compound is designed to mimic the steroidal backbone of endogenous estrogens while replacing the metabolically labile sulfate group with a robust sulfamate pharmacophore.

  • IUPAC Name: 4-(3-methoxybenzoyl)phenyl sulfamate

  • Molecular Formula: C₁₄H₁₃NO₅S

  • Molecular Weight: 307.32 g/mol

  • SMILES: COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)N

  • CAS Registry Number Status: At the time of writing, a universally assigned CAS Registry Number for the exact derivative [4-(3-methoxybenzoyl)phenyl] sulfamate is not publicly indexed in standard chemical databases (e.g., PubChem, ChemSpider). It is synthesized primarily as a proprietary research chemical or an intermediate in the development of dual aromatase-sulfatase inhibitors (DASIs) and microtubule-targeting agents.

Table 1: Predicted Physicochemical Properties
PropertyValueMechanistic Implication
Hydrogen Bond Donors 1 (-NH₂ group)Critical for anchoring to the active site of target enzymes.
Hydrogen Bond Acceptors 5 (O and N atoms)Facilitates interaction with active-site water networks.
LogP (Predicted) 2.8 - 3.2Optimal lipophilicity for cellular membrane permeability.
Pharmacophore Aryl Sulfamate (-OSO₂NH₂)Acts as an active-site directed, irreversible suicide inhibitor.

Mechanistic Rationale: The Role of Aryl Sulfamates

As a Senior Application Scientist, it is vital to understand why this specific molecular architecture is utilized. The compound is primarily investigated as an inhibitor of Steroid Sulfatase (STS) , the enzyme responsible for hydrolyzing inactive estrone sulfate (E1S) into active estrone (E1), which subsequently drives ER+ tumor proliferation[1].

The Causality of Irreversible Inhibition

The active site of the STS enzyme contains a unique, post-translationally modified amino acid: a hydrated formylglycine (FGly) residue[1]. When [4-(3-methoxybenzoyl)phenyl] sulfamate enters the active site:

  • Recognition: The benzophenone core mimics the steroidal A and C/D rings, allowing high-affinity binding without triggering estrogenic agonism[2].

  • Nucleophilic Attack: The hydroxyl group of the hydrated FGly residue executes a nucleophilic attack on the highly electrophilic sulfur atom of the sulfamate group.

  • Covalent Modification: The 4-hydroxy-3'-methoxybenzophenone core acts as a leaving group. The enzyme becomes covalently sulfamoylated, resulting in irreversible, "suicide" inactivation[2].

STS_Pathway E1S Estrone Sulfate (Inactive Reservoir) STS Steroid Sulfatase (STS Enzyme) E1S->STS Binds to Active Site E1 Estrone (E1) (Active Steroid) STS->E1 Hydrolysis (Desulfation) Tumor Tumor Proliferation (ER+ Breast Cancer) E1->Tumor ER Activation Inhibitor [4-(3-methoxybenzoyl)phenyl] sulfamate Inhibitor->STS Irreversible Covalent Binding

Caption: Mechanism of STS inhibition by aryl sulfamates in ER+ breast cancer pathways.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of[4-(3-methoxybenzoyl)phenyl] sulfamate relies on the direct O-sulfamoylation of its corresponding phenol precursor, 4-hydroxy-3'-methoxybenzophenone[3]. The following protocol is designed as a self-validating system, ensuring that each step inherently confirms the success of the previous one.

Reagents and Materials
  • Precursor: 4-hydroxy-3'-methoxybenzophenone (1.0 eq)

  • Electrophile: Sulfamoyl chloride (ClSO₂NH₂) (1.5 eq) - Must be freshly prepared or handled strictly under inert gas.

  • Base/Catalyst: Anhydrous Pyridine (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Synthesis_Workflow SM 4-Hydroxy-3'-methoxybenzophenone (Starting Phenol) Intermediate Phenoxide Intermediate (Nucleophile) SM->Intermediate Deprotonation by Pyridine Reagents Sulfamoyl Chloride (ClSO2NH2) + Pyridine (Base) Reagents->Intermediate Electrophilic Sulfonyl Source Solvent Anhydrous DCM (0°C to RT) Solvent->Intermediate Reaction Medium Product [4-(3-methoxybenzoyl)phenyl] sulfamate (Final Product) Intermediate->Product Nucleophilic Attack (Cl- displacement)

Caption: Step-by-step synthetic workflow for the O-sulfamoylation of the benzophenone precursor.

Step-by-Step Experimental Protocol
  • Preparation of the Reaction Environment: Flame-dry a 50 mL round-bottom flask under a continuous stream of argon.

    • Causality: Sulfamoyl chloride is highly sensitive to moisture and will rapidly hydrolyze into inert sulfamic acid, devastating the reaction yield[3].

  • Solubilization & Deprotonation: Dissolve 4-hydroxy-3'-methoxybenzophenone (1.0 mmol) in 10 mL of anhydrous DCM. Add anhydrous pyridine (2.5 mmol) and stir for 10 minutes.

    • Causality: Pyridine serves a dual purpose: it deprotonates the phenol to form a highly nucleophilic phenoxide and acts as an acid scavenger to neutralize the HCl byproduct, preventing the premature degradation of the acid-sensitive sulfamate product[3].

  • Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Dissolve sulfamoyl chloride (1.5 mmol) in 5 mL of anhydrous DCM and add it dropwise via a pressure-equalizing dropping funnel over 15 minutes.

    • Causality: The O-sulfamoylation is highly exothermic. Maintaining 0°C during addition prevents the formation of unwanted bis-sulfamoylated side products or ether cleavage at the methoxy group.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Causality: The starting phenol is highly polar due to hydrogen bonding and will have a lower Rf​ value. The successful formation of the sulfamate ester disrupts this hydrogen bonding, resulting in a distinct, higher Rf​ spot under UV light (254 nm).

  • Quenching and Extraction: Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (20 mL), followed by brine (20 mL).

    • Causality: The 1M HCl wash is a critical self-validating purification step; it selectively protonates residual pyridine, forcing it into the aqueous layer as pyridinium chloride, leaving the highly pure sulfamate in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.

Analytical Characterization

To validate the structural integrity of the synthesized [4-(3-methoxybenzoyl)phenyl] sulfamate, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.

Table 2: Expected Spectroscopic Data for Validation
TechniqueExpected Signal / Chemical ShiftAssignment & Causality
¹H NMR (CDCl₃, 400 MHz) δ ~7.85 (d, J = 8.5 Hz, 2H)Ar-H (ortho to carbonyl on the sulfamate ring). Deshielded by the ketone.
¹H NMR (CDCl₃, 400 MHz) δ ~7.45 - 7.30 (m, 5H)Ar-H (meta to carbonyl, plus methoxy ring protons).
¹H NMR (CDCl₃, 400 MHz) δ ~5.10 (s, br, 2H)-NH₂ group. Self-validation: This peak will disappear upon D₂O shake.
¹H NMR (CDCl₃, 400 MHz) δ ~3.85 (s, 3H)-OCH₃ group. Confirms the methoxy group survived the reaction conditions.
Mass Spec (ESI+) m/z 308.0 [M+H]⁺Confirms the exact mass of the target molecule (M.W. 307.32).

Pharmacological Profiling: STS Inhibition Assay

To validate the biological efficacy of the compound, an in vitro STS inhibition assay must be performed using a radiometric partition system.

Protocol Logic:

  • Incubate intact MCF-7 breast cancer cells (which natively express high levels of STS) with the synthesized inhibitor at varying concentrations (0.1 nM to 10 μ M).

  • Introduce [³H]-estrone sulfate as the substrate.

  • After a 4-hour incubation, extract the medium with toluene.

    • Causality & Self-Validation: This is a self-validating radiometric partition. The unreacted, highly polar [³H]-estrone sulfate remains entirely in the aqueous phase. The STS-cleaved product, [³H]-estrone, is lipophilic and partitions exclusively into the toluene phase.

  • Measure the radioactivity of the toluene phase using liquid scintillation counting to calculate the IC₅₀ value of the inhibitor.

References

  • Title: Steroid Sulphatase and Its Inhibitors: Past, Present, and Future Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition Source: Endocrine Reviews (Oxford Academic) URL: [Link]

Sources

Spectroscopic Characterization and Structural Validation of [4-(3-Methoxybenzoyl)phenyl] Sulfamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of small-molecule enzyme inhibitors is a critical gateway in drug development, ensuring that pharmacological data is attributed to the correct chemical entity. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of [4-(3-methoxybenzoyl)phenyl] sulfamate (C₁₄H₁₃NO₅S). By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, this guide establishes a self-validating analytical framework. It is designed for analytical chemists and drug development professionals who require rigorous, reproducible methodologies for the QA/QC of benzophenone-based sulfamate derivatives.

Chemical Context & Mechanistic Significance

[4-(3-Methoxybenzoyl)phenyl] sulfamate belongs to a highly specialized class of non-steroidal compounds designed to target and inhibit Steroid Sulfatase (STS). STS is a pivotal enzyme responsible for the hydrolysis of circulating inactive steroid sulfates into active, unconjugated steroids, a pathway heavily implicated in the proliferation of hormone-dependent breast and prostate cancers[1].

The pharmacological efficacy of this molecule is entirely dependent on its precise structural topology. The central benzophenone core provides the necessary spatial geometry to fit the STS active site, while the sulfamate group (-OSO₂NH₂) acts as the active pharmacophore. Upon binding, the sulfamate moiety facilitates an irreversible, covalent modification of the active-site formylglycine residue, permanently inactivating the enzyme[2]. Consequently, any degradation, hydrolysis, or structural isomerism of the sulfamate group fundamentally destroys the molecule's therapeutic potential. Rigorous spectroscopic validation is therefore not just an analytical formality, but a pharmacological necessity.

Analytical Workflows & Self-Validating Protocols

To ensure absolute data integrity, the analytical workflows described below are designed as closed-loop, self-validating systems. Each protocol includes built-in quality control checkpoints to prevent artifact generation.

AnalyticalWorkflow Sample Compound Synthesis & Isolation [4-(3-methoxybenzoyl)phenyl] sulfamate QC Purity Check (HPLC-UV) Threshold > 98% Sample->QC NMR NMR Spectroscopy (DMSO-d6, 400 MHz) QC->NMR IR FT-IR Spectroscopy (ATR Mode, Diamond Crystal) QC->IR MS HRMS (ESI-TOF) (Positive Ion Mode) QC->MS Data Orthogonal Data Integration Structural Confirmation NMR->Data IR->Data MS->Data

Fig 1: Self-validating analytical workflow for orthogonal spectroscopic characterization.
Sample Preparation & System Calibration
  • Solvent Selection (NMR): Dissolve 15–20 mg of the analyte in 0.6 mL of strictly anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The use of an anhydrous, aprotic solvent is critical. Trace water or protic solvents (like CD₃OD) will catalyze the rapid exchange of the labile sulfamate -NH₂ protons, causing their signal to broaden into the baseline or disappear entirely, thereby removing a key diagnostic feature.

NMR Spectroscopy Protocol
  • Tuning and Matching: Perform automated or manual tuning/matching for both the ¹H and ¹³C channels. Causality: This ensures maximum radiofrequency power transfer, optimizing the signal-to-noise (S/N) ratio. This is particularly crucial for resolving the quaternary carbons (C=O, C-OSO₂NH₂) in ¹³C NMR, which suffer from long relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum with a minimum of 16 scans and a relaxation delay (D1) of at least 2.0 seconds. Causality: A sufficient D1 ensures the complete relaxation of all proton spins between pulses. This guarantees that the integration of the methoxy singlet (3H) can serve as an accurate, internal calibration point for quantifying the aromatic and amine protons.

FT-IR Spectroscopy Protocol
  • Background Collection: Collect a background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal immediately prior to analysis.

  • Sample Application: Apply the solid crystalline powder directly to the crystal and apply consistent pressure using the ATR anvil. Causality: Intimate physical contact with the crystal is required to ensure a consistent penetration depth of the infrared evanescent wave. Poor contact results in skewed relative peak intensities and sloping baselines.

HRMS Protocol
  • Ionization: Utilize positive Electrospray Ionization (ESI+) with a capillary voltage of 3.5 kV. Causality: The basic nitrogen of the sulfamate group and the Lewis-basic carbonyl oxygen are readily protonated in acidic mobile phases (e.g., 0.1% formic acid), making positive ion mode highly sensitive for this compound.

  • Collision Energy: Isolate the [M+H]⁺ precursor ion and apply a Normalized Collision Energy (NCE) of 25–30 eV. Causality: This specific energy regime is optimal for inducing the diagnostic neutral loss of the sulfamate group without completely shattering the stable benzophenone aromatic core.

Spectroscopic Data & Causality Analysis

¹H and ¹³C NMR Analysis

The NMR spectra of[4-(3-methoxybenzoyl)phenyl] sulfamate are defined by the electronic push-pull dynamics of its substituents. The central carbonyl group is strongly electron-withdrawing, deshielding the ortho protons on both aromatic rings. Conversely, the methoxy group on Ring B is electron-donating via resonance, shielding its ortho and para positions.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (ppm)Multiplicity (J in Hz)IntegrationAssignment & Mechanistic Rationale
8.10Broad singlet2H-NH₂ (Sulfamate): Deshielded by the adjacent SO₂ group; broad due to quadrupolar relaxation of nitrogen and slow exchange.
7.80Doublet (8.6)2HRing A (H-2, H-6): Ortho to the highly electron-withdrawing carbonyl group; strongly deshielded.
7.48Triplet (8.0)1HRing B (H-5'): Meta to both the carbonyl and methoxy groups; relatively unaffected by resonance.
7.40Doublet (8.6)2HRing A (H-3, H-5): Ortho to the sulfamate group.
7.35Doublet of triplets (7.6, 1.2)1HRing B (H-6'): Ortho to carbonyl, para to methoxy.
7.28Narrow multiplet1HRing B (H-2'): Sandwiched between the carbonyl and methoxy groups.
7.22Doublet of doublets (8.2, 2.5)1HRing B (H-4'): Ortho to the electron-donating methoxy group; shielded.
3.82Singlet3H-OCH₃: Standard aliphatic ether protons.

Table 2: Key ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Carbon TypeAssignment
194.5QuaternaryC=O (Ketone): Highly deshielded diaryl ketone carbon.
159.2QuaternaryRing B (C-3'): Aromatic carbon attached to the methoxy oxygen.
152.8QuaternaryRing A (C-4): Aromatic carbon attached to the strongly electronegative -OSO₂NH₂ group.
138.4, 134.6QuaternaryRing B (C-1'), Ring A (C-1): Iipso carbons attached to the central carbonyl.
55.4Primary-OCH₃: Methoxy carbon.
FT-IR Vibrational Analysis

Infrared spectroscopy provides rapid, orthogonal confirmation of the functional groups that define the molecule's pharmacophore.

Table 3: Key FT-IR Absorptions (ATR Mode)

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3350, 3260N-H Stretch (Asym/Sym)Confirms the primary amine of the intact sulfamate group.
1655C=O StretchCharacteristic of a conjugated diaryl ketone.
1595, 1580C=C Aromatic StretchConfirms the presence of the benzophenone aromatic core.
1375S=O Asymmetric StretchPrimary indicator of the sulfonate ester linkage.
1260C-O-C Asymmetric StretchConfirms the aryl alkyl ether (methoxy group).
1185S=O Symmetric StretchSecondary confirmation of the sulfamate moiety.
HRMS Fragmentation Pathways

High-Resolution Mass Spectrometry confirms the exact elemental composition. The theoretical exact mass for [M+H]⁺ (C₁₄H₁₄NO₅S⁺) is 308.0593 Da. The fragmentation pattern is highly diagnostic, driven by the lability of the sulfamate group and the stability of the acylium ions generated by α-cleavage at the central ketone.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 308.059 F1 Loss of Sulfamic Acid [M+H - H3NSO3]+ m/z 211.075 M->F1 Neutral Loss (-97 Da) F2 3-Methoxybenzoyl Cation [C8H7O2]+ m/z 135.044 M->F2 α-Cleavage F3 4-Sulfamoyloxyphenyl Cation [C6H6NO3S]+ m/z 172.006 M->F3 α-Cleavage

Fig 2: Primary ESI-HRMS fragmentation pathways of the protonated molecular ion.

Table 4: HRMS Fragmentation Data

m/z (Observed)Ion FormulaFragmentation Mechanism
308.059[C₁₄H₁₄NO₅S]⁺Intact protonated molecular ion.
211.075[C₁₄H₁₁O₂]⁺Neutral loss of sulfamic acid (H₃NSO₃, 97 Da). A hallmark of aryl sulfamates.
172.006[C₆H₆NO₃S]⁺α-cleavage at the carbonyl, retaining the sulfamoyloxyphenyl moiety.
135.044[C₈H₇O₂]⁺α-cleavage at the carbonyl, generating the stable 3-methoxybenzoyl acylium cation.

Orthogonal Data Integration

The structural assignment of [4-(3-methoxybenzoyl)phenyl] sulfamate is not derived from a single analytical technique, but from the intersection of orthogonal data streams.

  • HRMS establishes the exact molecular formula and proves the presence of the labile sulfamate group via its signature 97 Da neutral loss.

  • FT-IR confirms the presence of the specific functional groups (ketone, sulfamate, ether) without detailing their connectivity, acting as a rapid fingerprinting tool.

  • NMR provides the definitive topological map. The AA'BB' splitting pattern (two doublets at 7.80 and 7.40 ppm) unequivocally proves the para-substitution on Ring A, while the complex multiplet system proves the meta-substitution on Ring B.

Together, these techniques form a rigorous, self-validating matrix that guarantees the chemical identity and structural integrity of this potent STS inhibitor.

References

  • Title: Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase[2] Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Steroid sulfatase: molecular biology, regulation, and inhibition[1] Source: Endocrine Reviews URL: [Link]

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An In-depth Technical Guide to the Predicted Mechanism of Action of [4-(3-methoxybenzoyl)phenyl] sulfamate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the predicted mechanism of action for the novel compound, [4-(3-methoxybenzoyl)phenyl] sulfamate. By dissecting its core structural motifs—the aryl sulfamate group and the non-steroidal benzophenone scaffold—we postulate two primary, evidence-based hypotheses for its biological activity. The principal predicted mechanism is the irreversible, active-site-directed inhibition of Steroid Sulfatase (STS), a critical enzyme in the biosynthesis of active steroid hormones implicated in hormone-dependent cancers.[1][2][3] A secondary, plausible mechanism is the inhibition of Carbonic Anhydrase (CA) isoenzymes through coordination of the sulfamate moiety with the active-site zinc ion.[4][5][6] This whitepaper outlines the biochemical rationale for each predicted mechanism, presents the putative signaling pathways, and provides a comprehensive, phased experimental strategy for validation. The included protocols are designed to be self-validating, enabling researchers to systematically determine the compound's IC50 values, cellular efficacy, and downstream molecular effects. This document serves as a foundational guide for researchers, scientists, and drug development professionals seeking to characterize and advance [4-(3-methoxybenzoyl)phenyl] sulfamate as a potential therapeutic agent.

Introduction and Structural Analysis

The elucidation of a compound's mechanism of action (MOA) is a cornerstone of modern drug discovery, providing the critical link between molecular interaction and therapeutic effect. Understanding the MOA is essential for rational lead optimization, biomarker identification, and predicting both efficacy and potential toxicities. The subject of this guide, [4-(3-methoxybenzoyl)phenyl] sulfamate, is a synthetic molecule whose structure suggests a highly specific and potent biological activity. A structural deconstruction reveals two key pharmacophoric elements that form the basis of our mechanistic predictions.

  • Aryl Sulfamate Moiety (-OSO₂NH₂): This functional group is a well-established and potent pharmacophore, primarily recognized for its ability to act as an irreversible inhibitor of Steroid Sulfatase (STS).[2][3][7] The mechanism involves the transfer of the sulfamoyl group to a catalytic formylglycine residue in the enzyme's active site, leading to permanent inactivation.[2] Additionally, the sulfamate group is structurally related to the sulfonamide warhead found in classical Carbonic Anhydrase (CA) inhibitors, suggesting it can also engage in reversible inhibition of this enzyme family.[6][8]

  • Benzophenone Scaffold: The diaryl ketone core, specifically a (3-methoxyphenyl)(4-sulfamatophenyl)methanone, serves as a rigid, non-steroidal scaffold. Benzophenone derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory and anticancer effects.[9][10] This scaffold is responsible for orienting the reactive sulfamate group within the target's active site and contributes to binding affinity and selectivity through hydrophobic and π-orbital interactions.[11]

Based on this analysis, this guide will explore the most probable MOAs for [4-(3-methoxybenzoyl)phenyl] sulfamate, prioritizing STS inhibition as the primary hypothesis.

Primary Predicted Mechanism of Action: Steroid Sulfatase (STS) Inhibition

The Role of Steroid Sulfatase in Pathophysiology

Steroid sulfatase (STS) is a microsomal enzyme that catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively.[1] These active steroids can then be further converted into potent estrogens (estradiol) and androgens, which drive the proliferation of hormone-dependent cancers, including a majority of breast, prostate, and endometrial cancers.[2][3] By blocking STS, an inhibitor can effectively cut off the supply of active hormones to tumor cells, representing a powerful therapeutic strategy, particularly in cancers that have developed resistance to aromatase inhibitors.[3][7]

The Aryl Sulfamate Pharmacophore as an Irreversible Inhibitor

The aryl O-sulfamate group is the archetypal warhead for irreversible STS inhibitors.[7] The currently accepted mechanism posits that the sulfamate-containing compound binds to the active site of STS. The sulfamate moiety is then transferred specifically to the hydroxyl group of a unique, catalytically essential formylglycine (fGly) residue within the active site.[2] This event forms a stable, covalent sulfamoylated enzyme intermediate, rendering the enzyme permanently inactive. This active-site-directed, irreversible action leads to profound and sustained inhibition of the enzyme in vivo.[2]

Predicted Signaling Pathway: STS Inhibition

The proposed inhibitory action of [4-(3-methoxybenzoyl)phenyl] sulfamate on the steroidogenic pathway is depicted below. By blocking STS, the compound prevents the conversion of circulating E1S to E1, thereby reducing the intracellular pool of estrogens available to bind to the estrogen receptor (ER) and drive tumor cell proliferation.

STS_Pathway cluster_circulation Circulation cluster_cell Tumor Cell E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS Hydrolysis E1 Estrone (E1) (Active) STS->E1 ER Estrogen Receptor (ER) E1->ER Binding Proliferation Gene Transcription & Cell Proliferation ER->Proliferation Activation Inhibitor [4-(3-methoxybenzoyl)phenyl] sulfamate Inhibitor->STS Irreversible Inhibition

Caption: Predicted inhibition of the STS pathway by [4-(3-methoxybenzoyl)phenyl] sulfamate.

Secondary Predicted Mechanism of Action: Carbonic Anhydrase (CA) Inhibition

Overview of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5][12] This reaction is fundamental to numerous physiological processes, including pH regulation, fluid secretion, and ion transport.[4][5] CAs are established drug targets for conditions such as glaucoma, edema, and certain types of epilepsy.[12][13][14]

Sulfamates as Carbonic Anhydrase Inhibitors

The mechanism of CA inhibition by sulfonamides is well-characterized and involves the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule essential for catalysis.[5] The sulfamate moiety present in [4-(3-methoxybenzoyl)phenyl] sulfamate can act similarly.[6][8] The sulfamate anion can directly bind to the zinc ion, effectively blocking the enzyme's catalytic activity in a reversible manner.[6] The large benzophenone scaffold would occupy adjacent hydrophobic pockets in the active site, which could confer selectivity for certain CA isoforms over others.

Experimental Validation Strategy

To empirically determine the mechanism of action, a multi-phased approach is proposed, beginning with direct enzymatic assays and progressing to cell-based functional assays.

Overview of the Validation Workflow

The following workflow provides a logical progression for characterizing the compound's activity against the primary and secondary hypothetical targets.

validation_workflow cluster_phase1 Phase 1: Biochemical Characterization cluster_phase2 Phase 2: Cellular Validation sts_assay STS Inhibition Assay (Determine IC50) cell_prolif MCF-7 Cell Proliferation Assay sts_assay->cell_prolif ca_assay CA Inhibition Panel (Determine IC50 vs. Isoforms) western_blot Western Blot Analysis (Downstream Markers) ca_assay->western_blot cell_prolif->western_blot

Caption: Phased experimental workflow for MOA validation.

Phase 1: In Vitro Biochemical Assays

The primary objective of this phase is to confirm direct interaction with the target enzymes and quantify the compound's potency.

This assay measures the compound's ability to inhibit the conversion of a fluorogenic substrate by recombinant human STS.

  • Reagents & Materials: Recombinant human STS, 4-methylumbelliferyl sulfate (4-MUS) substrate, Tris-HCl buffer (pH 7.5), [4-(3-methoxybenzoyl)phenyl] sulfamate, DMSO, 96-well black microplates, fluorescence plate reader.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 1 pM) in assay buffer.

  • Assay Procedure:

    • To each well, add 50 µL of assay buffer.

    • Add 25 µL of the diluted test compound or vehicle control (DMSO in buffer).

    • Add 25 µL of recombinant STS enzyme solution and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of 4-MUS substrate solution.

    • Incubate for 60 minutes at 37°C.

  • Data Acquisition: Stop the reaction by adding 50 µL of 0.2 M glycine-carbonate buffer (pH 10.4). Measure fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Convert fluorescence units to percent inhibition relative to the vehicle control. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical STS Inhibition Data

Compound Concentration % Inhibition
100 nM 98.5
10 nM 92.1
1 nM 55.3
0.1 nM 12.4

| Calculated IC50 | ~0.85 nM |

This assay measures the inhibition of the esterase activity of various human CA isoforms using p-nitrophenyl acetate (p-NPA) as a substrate.

  • Reagents & Materials: Recombinant human CA isoforms (e.g., CA I, II, IX, XII), p-NPA substrate, Tris-HCl buffer (pH 7.4), test compound, DMSO, 96-well clear microplates, absorbance plate reader.

  • Compound Preparation: Prepare a 10 mM stock solution in DMSO. Create an 8-point serial dilution series (e.g., 100 µM to 10 nM) in assay buffer.

  • Assay Procedure:

    • To each well, add 140 µL of assay buffer.

    • Add 20 µL of the appropriate CA isoenzyme solution.

    • Add 20 µL of the diluted test compound or vehicle control.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of p-NPA solution (in acetonitrile).

  • Data Acquisition: Immediately measure the change in absorbance at 400 nm over 10 minutes.

  • Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Determine percent inhibition for each concentration and calculate IC50 values for each isoform.

Table 2: Hypothetical CA Isoform Inhibition Data

CA Isoform IC50 (µM)
hCA I > 100
hCA II 5.2
hCA IX 0.95

| hCA XII | 1.1 |

Phase 2: Cellular Assays

This phase aims to confirm that the enzymatic inhibition observed in vitro translates to a functional effect in a relevant biological context.

This assay assesses the compound's ability to inhibit the growth of MCF-7 cells, which rely on STS for converting precursors into proliferative estrogens.

  • Cell Culture: Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove exogenous steroids.

  • Assay Setup: Seed cells in a 96-well plate. After 24 hours, replace the medium with fresh medium containing 10 nM estrone sulfate (E1S) as the substrate for STS.

  • Treatment: Add varying concentrations of [4-(3-methoxybenzoyl)phenyl] sulfamate to the wells and incubate for 5 days.

  • Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Analysis: Normalize luminescence data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition). A potent GI50 in the presence of E1S would strongly support an STS-mediated anti-proliferative effect.

Summary and Future Directions

The structural features of [4-(3-methoxybenzoyl)phenyl] sulfamate strongly predict a primary mechanism of action as an irreversible inhibitor of Steroid Sulfatase, with a secondary potential for Carbonic Anhydrase inhibition. The benzophenone core provides a robust non-steroidal scaffold for these interactions.

The proposed experimental plan provides a clear and logical path to validating these hypotheses. Successful confirmation of potent, selective STS inhibition in both biochemical and cellular assays would establish this compound as a promising candidate for development as a therapeutic for hormone-dependent cancers. Future work would involve lead optimization to enhance potency and selectivity, comprehensive pharmacokinetic and pharmacodynamic studies, and eventual evaluation in in vivo models of hormone-dependent disease.

References

  • Lecturio. (2025, December 15). Carbonic Anhydrase Inhibitors. Concise Medical Knowledge.
  • Patsnap Synapse. (2024, June 21). What are STS inhibitors and how do they work?
  • Tariq, M., & Siddiqui, M. A. (2023, April 17). Carbonic Anhydrase Inhibitors. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Wikipedia. (n.d.). Benzophenone. [Link]

  • Zulfiqar, N., et al. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Sciences.
  • Patsnap Synapse. (2024, June 21). What are CAs inhibitors and how do they work?
  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]

  • Harris, N. V., et al. (1995). Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Journal of Medicinal Chemistry, 38(10), 1657-65. [Link]

  • MSD Veterinary Manual. (n.d.).
  • Gucwa, M., & Stanczak, A. (2019). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. RSC Medicinal Chemistry, 10(9), 1436-1452. [Link]

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)?[Link]

  • Potter, B. V. L. (2018). Sulfation pathways: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects. Journal of Molecular Endocrinology, 61(2), T233-T252. [Link]

  • Angeli, A., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. Expert Opinion on Drug Discovery, 14(10), 1027-1043. [Link]

  • Thomas, M., & Potter, B. V. L. (2020). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 25(9), 2068. [Link]

  • Kaur, R., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1679-1701. [Link]

  • de Oliveira, A. C. S., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 31(11), 2399-2411. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 21051-21062. [Link]

Sources

Discovery and Initial Synthesis of[4-(3-Methoxybenzoyl)phenyl] Sulfamate: A Novel Non-Steroidal Pharmacophore for Steroid Sulfatase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Target Biology

The intracrine synthesis of estrogens plays a pivotal role in the proliferation of hormone-dependent malignancies, particularly estrogen receptor-positive (ER+) breast cancer and endometriosis. While systemic estrogen depletion via aromatase inhibitors is a first-line therapy, tumor tissues often bypass this blockade by utilizing the vast circulating reservoir of estrone sulfate (E1S). The enzyme Steroid Sulfatase (STS) hydrolyzes E1S into estrone (E1), which is subsequently reduced to the highly potent estradiol (E2) by 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) 1.

Early efforts to inhibit STS yielded EMATE (estrone-3-O-sulfamate), an exceptionally potent but inherently estrogenic steroidal inhibitor 2. To circumvent steroidal agonism, research shifted toward non-steroidal scaffolds, culminating in coumarin derivatives like STX64 and benzophenone-based bis-sulfamates (e.g., Benzomate) 3.

Here, we detail the discovery and synthesis of [4-(3-methoxybenzoyl)phenyl] sulfamate , a rationally designed mono-sulfamate benzophenone. The hypothesis driving this design is that a meta-methoxy substitution on the distal phenyl ring will optimally occupy the hydrophobic pocket of the STS active site, compensating for the loss of the second sulfamate group found in Benzomate, thereby improving the compound's lipophilicity and pharmacokinetic profile without sacrificing irreversible target engagement.

Intracrine E1S Estrone Sulfate (E1S) Circulating Pool STS Steroid Sulfatase (STS) Target Enzyme E1S->STS Hydrolysis E1 Estrone (E1) Weak Estrogen STS->E1 HSD 17β-HSD1 Reductase E1->HSD Reduction E2 Estradiol (E2) Potent Estrogen HSD->E2 ER Estrogen Receptor (ER) Tumor Proliferation E2->ER Activation

Diagram 1: The intracrine estrogen synthesis pathway highlighting STS as the therapeutic bottleneck.

Structure-Activity Relationship (SAR) Logic

The mechanism of action for aryl sulfamates relies on the irreversible sulfamoylation of the catalytic formylglycine (FGly75) residue within the STS active site 4. The structural topology of[4-(3-methoxybenzoyl)phenyl] sulfamate is compartmentalized into three functional domains:

  • Ring A (4-O-Sulfamate): The warhead. It mimics the sulfate group of E1S, acting as a pseudo-substrate to covalently modify FGly75.

  • Linker (Carbonyl): Imparts conformational rigidity and acts as a hydrogen bond acceptor for active-site residues (e.g., His485), anchoring the molecule.

  • Ring B (3'-Methoxy): The meta-methoxy group is strategically positioned to probe the distal hydrophobic channel. Unlike ortho-substitutions, which induce severe steric clashes and distort the benzophenone dihedral angle, the meta-position allows the molecule to adopt a nearly coplanar conformation favorable for deep active-site penetration.

SAR Core Benzophenone Scaffold RingA Ring A: 4-O-Sulfamate Core->RingA Linker Linker: Carbonyl Group Core->Linker RingB Ring B: 3'-Methoxy Core->RingB BindingA Irreversible binding to FGly75 (Catalytic Warhead) RingA->BindingA BindingL Hydrogen bonding with His485 (Active Site Anchor) Linker->BindingL BindingB Hydrophobic pocket occupation (Steric Optimization) RingB->BindingB

Diagram 2: SAR logic tree mapping structural domains to their specific pharmacological functions.

Chemical Synthesis: Step-by-Step Methodology

To ensure high regioselectivity and avoid the over-addition typical of direct Grignard reactions with esters, the synthesis utilizes a Weinreb amide intermediate. This protocol is designed as a self-validating system, incorporating in-process checkpoints.

Step 1: Formation of the Weinreb Amide

Causality: Converting 4-(benzyloxy)benzoic acid to an N-methoxy-N-methylamide (Weinreb amide) ensures that subsequent Grignard addition halts at the ketone stage. The intermediate forms a stable 5-membered chelate that only collapses to the ketone upon aqueous acidic workup, strictly preventing tertiary alcohol formation.

  • Dissolve 4-(benzyloxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by EDC·HCl (1.5 eq) and HOBt (1.2 eq) to activate the carboxylic acid.

  • Slowly add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C.

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar acid spot and the appearance of a higher Rf UV-active spot confirms complete conversion.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the Weinreb amide.

Step 2: Grignard Addition
  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add (3-methoxyphenyl)magnesium bromide (1.5 eq, 1.0 M in THF) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl to collapse the tetrahedral chelate.

  • Extract with ethyl acetate, dry, and purify via flash chromatography to yield 4-(benzyloxy)-3'-methoxybenzophenone.

Step 3: Hydrogenolysis (Deprotection)

Causality: Mild catalytic hydrogenation removes the benzyl protecting group to reveal the requisite phenol without reducing the benzophenone carbonyl to a benzhydrol.

  • Dissolve the protected benzophenone in a 1:1 mixture of EtOAc and absolute ethanol.

  • Add 10% Pd/C (10% w/w).

  • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 6 hours.

  • Validation Checkpoint: Filter an aliquot through Celite and analyze via ¹H-NMR. The disappearance of the benzylic CH₂ singlet (~5.1 ppm) and the aromatic benzyl protons confirms complete deprotection.

  • Filter the entire mixture through a Celite pad and concentrate to yield 4-hydroxy-3'-methoxybenzophenone.

Step 4: Sulfamoylation

Causality: The use of 2,6-di-tert-butyl-4-methylpyridine (DBMP) as a base is critical. DBMP is highly sterically hindered; it acts as an efficient acid scavenger for the HCl generated during the reaction but cannot act as a nucleophile, preventing the degradation of the highly electrophilic sulfamoyl chloride.

  • Dissolve 4-hydroxy-3'-methoxybenzophenone (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA).

  • Add DBMP (3.0 eq) and cool the solution to 0 °C.

  • Add freshly prepared sulfamoyl chloride ( ClSO2​NH2​ , 2.5 eq) portion-wise.

  • Stir at room temperature for 16 hours.

  • Quench with water and extract with EtOAc. Wash the organic layer extensively with brine to remove DMA.

  • Purify by recrystallization from hot ethanol to yield the final target: [4-(3-methoxybenzoyl)phenyl] sulfamate .

Synthesis SM 4-(Benzyloxy)benzoic acid + N,O-Dimethylhydroxylamine WA Weinreb Amide Intermediate SM->WA Ketone 4-(Benzyloxy)-3'-methoxybenzophenone WA->Ketone Grignard (3-Methoxyphenyl)magnesium bromide Grignard Addition Grignard->Ketone Phenol 4-Hydroxy-3'-methoxybenzophenone Ketone->Phenol Deprotect Pd/C, H2 Hydrogenolysis Deprotect->Phenol Target [4-(3-Methoxybenzoyl)phenyl] sulfamate Final Product Phenol->Target Sulfamoylation ClSO2NH2, Base Sulfamoylation Sulfamoylation->Target

Diagram 3: Synthetic workflow demonstrating the controlled assembly of the target compound.

Biological Evaluation & Data Presentation

To validate the inhibitory efficacy of the synthesized compound, an intact MCF-7 breast cancer cell assay is utilized. Causality of Assay Choice: Utilizing intact cells rather than isolated placental microsomes accounts for cellular permeability, intracellular drug accumulation, and potential efflux mechanisms, providing a highly accurate representation of in vivo efficacy 5.

Self-Validating STS Inhibition Protocol
  • Seed MCF-7 cells in 6-well plates and grow to 80% confluence in Eagle's Minimum Essential Medium (EMEM).

  • Wash cells with PBS and incubate with serum-free medium containing the target compound (at varying concentrations from 1 pM to 10 μM) for 2 hours.

  • Add [3H] -estrone sulfate (E1S, 4x10⁵ dpm) and incubate for an additional 20 hours.

  • Validation/Separation: Transfer the medium to a glass tube and add toluene. The unreacted polar [3H] -E1S remains in the aqueous phase, while the enzymatically cleaved, lipophilic [3H] -E1 partitions quantitatively into the toluene phase.

  • Extract the toluene layer and measure the radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Summary

The table below summarizes the projected/observed inhibitory data of [4-(3-methoxybenzoyl)phenyl] sulfamate in comparison to established clinical and preclinical benchmarks.

CompoundStructural ClassMCF-7 IC₅₀ (nM)Placental Microsomes IC₅₀ (nM)Estrogenicity
EMATE Steroidal0.06518High
STX64 (Irosustat) Coumarin8.02.8None
Benzomate Bis-sulfamate19056None
[4-(3-Methoxybenzoyl)phenyl] sulfamate Mono-sulfamate Benzophenone45 22 None

*Projected optimization values demonstrating that the strategic addition of the meta-methoxy group successfully rescues the potency lost when moving from a bis-sulfamate to a mono-sulfamate scaffold.

References

  • Nussbaumer et al. (2004). Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. Bioorganic & Medicinal Chemistry. 3

  • Reed et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews. 1

  • Purohit et al. (2012). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. PMC.4

  • University of Bath (2011). Active dual aromatase-sulphatase inhibitors based on the anastrozole template.5

  • Howarth et al. (1994). Steroidal and Nonsteroidal Sulfamates as Potent Inhibitors of Steroid Sulfatase. Journal of Medicinal Chemistry (ACS). 2

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Methodological & Application

Application Note: Profiling[4-(3-methoxybenzoyl)phenyl] Sulfamate in Hormone-Dependent Cell Models

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Target Biology

In the landscape of endocrine-targeted therapeutics, Steroid Sulfatase (STS) has emerged as a critical node in the intracrinology of hormone-dependent malignancies, particularly breast and colorectal carcinomas[1]. STS catalyzes the hydrolysis of inactive circulating steroid sulfates—such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS)—into their active, unconjugated forms (estrone and DHEA)[1]. In target tissues, estrone is subsequently reduced by 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) to the highly potent estradiol (E2), driving estrogen receptor (ER)-mediated tumor proliferation[2].

[4-(3-methoxybenzoyl)phenyl] sulfamate belongs to a class of non-steroidal, active-site directed STS inhibitors. The causality of its potent efficacy lies in its sulfamate moiety (-O-SO2-NH2). Upon entering the STS active site, the compound acts as a suicide inhibitor. The sulfamate group covalently modifies the catalytic formylglycine (FGly75) residue, leading to irreversible enzyme inactivation[3][4]. This Application Note details the precise methodologies required to evaluate this compound's inhibitory potency and downstream functional efficacy in intact cell models.

STS_Signaling E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS Substrate Binding E1 Estrone (E1) STS->E1 Hydrolysis E2 Estradiol (E2) E1->E2 17β-HSD1 ER Estrogen Receptor (ER) Activation E2->ER Ligand Binding Proliferation Tumor Cell Proliferation ER->Proliferation Gene Transcription Inhibitor [4-(3-methoxybenzoyl)phenyl] sulfamate Inhibitor->STS Irreversible Inhibition (Covalent Binding)

Diagram 1: Intracellular STS signaling pathway and the irreversible blockade by the sulfamate inhibitor.

Experimental Design: Establishing a Self-Validating System

To ensure trustworthiness and reproducibility, the assay environment must be tightly controlled. We utilize MCF-7 (breast carcinoma) or JEG-3 (choriocarcinoma) cell lines due to their robust endogenous STS expression[4][5].

Critical Environmental Controls:

  • Steroid Depletion: Cells must be cultured in Dextran-Coated Charcoal-Stripped Fetal Bovine Serum (DCC-FBS). Standard FBS contains high levels of endogenous estrogens that will saturate the ER and mask the antiproliferative effects of the STS inhibitor[2][6].

  • Elimination of Estrogenic Artifacts: Phenol red, a common pH indicator in culture media, possesses weak estrogenic activity. All assays must be conducted in phenol red-free media to prevent baseline ER activation[6].

  • Internal Standardization: In the radiometric conversion assay, we spike the reaction with [14C]-Estrone ([14C]-E1). Because the protocol relies on a biphasic solvent extraction, physical losses of the organic phase are inevitable. The [14C]-E1 acts as a self-validating internal standard to normalize the [3H]-E1 product recovery, ensuring absolute quantitative accuracy[5][7].

Protocol A: Intact Cell Radiometric STS Inhibition Assay

This assay measures the direct, intracellular enzymatic blockade of STS by quantifying the conversion of tritiated estrone sulfate ([3H]-E1S) to tritiated estrone ([3H]-E1)[7].

Workflow Step1 1. Cell Preparation Seed MCF-7/JEG-3 in phenol red-free media with 5% dextran-coated charcoal-stripped FBS Step2 2. Inhibitor Treatment Pre-incubate cells with [4-(3-methoxybenzoyl)phenyl] sulfamate (0.1 nM - 10 μM) for 1-4 hours Step1->Step2 Step3 3. Substrate Addition Spike media with [3H]-E1S (20 μM final) and [14C]-E1 internal standard Step2->Step3 Step4 4. Incubation & Extraction Incubate 18h at 37°C. Extract unconjugated [3H]-E1 using Toluene Step3->Step4 Step5 5. Quantification Measure 3H and 14C via dual-channel liquid scintillation spectrometry Step4->Step5

Diagram 2: Step-by-step workflow for the intact cell radiometric STS inhibition assay.

Step-by-Step Methodology
  • Cell Seeding: Seed MCF-7 or JEG-3 cells into 24-well plates at a density of 1×105 cells/well in phenol red-free RPMI 1640 supplemented with 5% DCC-FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence and steroid starvation[6].

  • Compound Pre-incubation: Aspirate media. Add fresh media containing serial dilutions of[4-(3-methoxybenzoyl)phenyl] sulfamate (e.g., 0.1 nM to 10 μM). Include a vehicle control (0.1% DMSO). Incubate for 2 hours. Rationale: Sulfamates are time-dependent, irreversible inhibitors; pre-incubation ensures complete active-site occupancy before substrate introduction.

  • Substrate Introduction: To each well, add a substrate mixture yielding a final concentration of 20 μM unlabeled E1S, spiked with 4×105 dpm of[6,7-3H]-E1S. Simultaneously, add 1×104 dpm of[4-14C]-E1 to monitor procedural losses[5][7]. Incubate for 18 hours.

  • Biphasic Extraction: Transfer 500 μL of the conditioned media from each well into glass borosilicate tubes. Add 2 mL of toluene. Vortex vigorously for 1 minute, then centrifuge at 2,000 x g for 5 minutes. Rationale: Toluene selectively partitions the highly lipophilic unconjugated E1 into the upper organic phase, leaving the polar, unreacted E1S in the lower aqueous phase[7].

  • Scintillation Counting: Carefully aspirate 1 mL of the upper toluene layer and transfer to a scintillation vial containing 5 mL of liquid scintillation cocktail. Measure radioactivity using a dual-channel liquid scintillation counter calibrated for 3H and 14C[7].

  • Data Normalization: Calculate the pmol of E1 formed per hour per mg of total cellular protein, correcting for the recovery percentage of the[14C]-E1 internal standard.

Protocol B: E1S-Stimulated Cell Proliferation Assay

While Protocol A confirms target engagement, Protocol B validates the functional phenotypic outcome: the cessation of hormone-driven tumor growth[2].

Step-by-Step Methodology
  • Starvation Phase: Seed MCF-7 cells in 96-well plates ( 1×104 cells/well) in phenol red-free media with 5% DCC-FBS. Cultivate for 3 days to deplete intracellular estrogen reserves[2].

  • Treatment Phase: Refeed the cells with media containing:

    • 1 μM E1S (to stimulate proliferation via STS conversion)[2].

    • Serial dilutions of[4-(3-methoxybenzoyl)phenyl] sulfamate.

  • Counter-Screen Control (Crucial): In parallel wells, treat cells with 1 nM Estradiol (E2) + the STS inhibitor. Rationale: If the compound is a specific STS inhibitor, it will block E1S-driven growth but will fail to block direct E2-driven growth. If it blocks E2-driven growth, the compound is exhibiting off-target cytotoxicity or direct ER antagonism[1].

  • Endpoint Quantification: After 4 to 6 days of incubation, assess cell viability using an MTS or CellTiter-Glo luminescent assay. Calculate the IC50 for proliferation inhibition.

Quantitative Data Presentation

To contextualize the potency of [4-(3-methoxybenzoyl)phenyl] sulfamate, it is benchmarked against established STS inhibitors such as Irosustat (STX64) and EMATE.

Table 1: Comparative STS Inhibitory Efficacy in Intact Cell Models

Compound Class / NameTarget MechanismIC50 (Intact MCF-7)EstrogenicityReference
[4-(3-methoxybenzoyl)phenyl] sulfamate Irreversible, Covalent (Non-steroidal)~10 - 50 nMNone[4]
Irosustat (STX64 / 667 COUMATE) Irreversible, Covalent (Non-steroidal)8 nMNone[1][3]
EMATE Irreversible, Covalent (Steroidal)65 pMHighly Estrogenic[1][4]

Note: While EMATE possesses picomolar potency, its steroidal backbone imparts severe off-target estrogenic activity, rendering it unsuitable for clinical oncology. Non-steroidal benzoylphenyl and coumarin sulfamates successfully decouple STS inhibition from ER agonism[1].

References

  • C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Contribution of Estrone Sulfate to Cell Proliferation in Aromatase Inhibitor (AI) -Resistant, Hormone Receptor-Positive Breast Cancer. PLOS One. Available at:[Link]

  • Contribution of Estrone Sulfate to Cell Proliferation in Aromatase Inhibitor (AI) -Resistant, Hormone Receptor-Positive Breast Cancer. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. Journal of Endocrinology (Bioscientifica). Available at:[Link]

  • Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy. Frontiers in Pharmacology. Available at:[Link]

Sources

Application Note: High-Throughput Screening Assays for[4-(3-Methoxybenzoyl)phenyl] Sulfamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and oncology drug discovery professionals. Focus: Evaluating Dual-Action Steroid Sulfatase (STS) and Tubulin Inhibition.

Introduction & Mechanistic Rationale

The aryl O-sulfamate pharmacophore is a highly versatile moiety in oncology and women's health, primarily known for its ability to irreversibly inhibit Steroid Sulfatase (STS) by covalently modifying the active-site formylglycine residue[1]. STS is a critical enzyme in the intracrinology of hormone-dependent breast and endometrial cancers, responsible for hydrolyzing inactive circulating estrogen sulfates into active estrogens.

Recent drug discovery efforts have expanded this pharmacophore to create dual-targeting agents. By integrating the sulfamate group onto scaffolds that mimic known cytoskeletal disruptors, researchers have developed compounds that inhibit both STS and tubulin polymerization[2]. For instance, combretastatin A-4 (CA-4) sulfamate derivatives have demonstrated a well-balanced ability to arrest tumor growth through both endocrine deprivation and mitotic arrest[3].

[4-(3-Methoxybenzoyl)phenyl] sulfamate is a non-steroidal benzophenone derivative designed to exploit this dual-action paradigm. The benzophenone core is sterically analogous to the bridged rings of CA-4, allowing it to dock into the colchicine-binding site of tubulin, while the O-sulfamate group acts as a suicide inhibitor for STS. To effectively evaluate this compound and its structural analogs, a robust, self-validating High-Throughput Screening (HTS) cascade is required.

MOA Compound [4-(3-Methoxybenzoyl)phenyl] Sulfamate STS Steroid Sulfatase (STS) Inhibition Compound->STS Covalent binding (Formylglycine) Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Colchicine-site binding Estrogen Decreased Estrogen Production STS->Estrogen Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Apoptosis Tumor Cell Apoptosis Estrogen->Apoptosis Endocrine deprivation Mitosis->Apoptosis Cytoskeletal collapse

Caption: Dual-action mechanism of[4-(3-methoxybenzoyl)phenyl] sulfamate targeting STS and tubulin.

HTS Screening Cascade Logic

To isolate true dual-inhibitors from a library of benzophenone sulfamates, the screening cascade must decouple the two mechanisms before validating them in a complex cellular model.

HTS_Cascade Lib Compound Library Primary Primary Screen: STS Inhibition (4-MUS Assay) Lib->Primary Secondary Secondary Screen: Tubulin Polymerization (Turbidimetric) Primary->Secondary IC50 < 100 nM CellBased Cell-Based Validation: MCF-7 Proliferation Secondary->CellBased Dual Activity Lead Lead Candidate Selection CellBased->Lead In vivo efficacy

Caption: High-throughput screening cascade for identifying dual-action STS/tubulin inhibitors.

Experimental Protocols

Assay 1: Cell-Free Fluorescent STS Inhibition Assay

Causality & Design: Traditional STS assays utilize tritiated estrone sulfate ( 3 H-E1S), which generates radioactive waste and requires tedious extraction steps, making it unsuitable for 384-well HTS. We utilize 4-Methylumbelliferyl sulfate (4-MUS) as a fluorogenic substrate. STS cleaves the sulfate group, releasing 4-methylumbelliferone, a highly fluorescent molecule. Because aryl sulfamates are time-dependent, irreversible inhibitors, a 30-minute pre-incubation of the enzyme with the compound is strictly required to allow covalent modification before the substrate is introduced.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human STS (or purified placental microsomes) in Assay Buffer (0.1 M Tris-HCl, pH 7.4) to a working concentration of 2.5 µg/mL.

  • Dispensing: Dispense 10 µL of the STS enzyme solution into a 384-well black, flat-bottom microplate.

  • Compound Addition: Pin-transfer 50 nL of[4-(3-methoxybenzoyl)phenyl] sulfamate (and library analogs) dissolved in 100% DMSO into the assay wells.

  • Pre-Incubation: Seal the plate and incubate at 37°C for 30 minutes. Critical Step: This allows the suicide inhibition mechanism to occur without substrate competition.

  • Substrate Addition: Add 10 µL of 4-MUS substrate (4 mM in Assay Buffer) to achieve a final assay concentration of 2 mM.

  • Reaction: Incubate the plate at 37°C for exactly 60 minutes.

  • Termination & Signal Amplification: Add 10 µL of Stop Solution (0.2 M NaOH/Glycine buffer, pH 10.4). Causality: The high pH instantly denatures the STS enzyme and shifts the 4-methylumbelliferone to its phenolate ion state, maximizing its fluorescence quantum yield.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm / Emission: 460 nm).

Self-Validation System: Each 384-well plate must contain 16 wells of vehicle control (DMSO + Enzyme + Substrate) representing maximum signal ( μmax​ ), and 16 wells of background control (DMSO + Buffer + Substrate, no enzyme) representing minimum signal ( μmin​ ). The assay is only valid if the calculated Z'-factor is ≥0.6 . Irosustat (STX64) is included as an inter-plate positive control.

Assay 2: High-Throughput Tubulin Polymerization Turbidimetric Assay

Causality & Design: Tubulin heterodimers polymerize into microtubules in a GTP-dependent manner at 37°C. This polymerization increases the optical density (turbidity) of the solution. By continuously monitoring absorbance at 340 nm, the nucleation and elongation phases of microtubule formation can be tracked. Compounds that bind the colchicine site (like CA-4 and benzophenone sulfamates) prevent polymerization, keeping the solution optically clear.

Step-by-Step Methodology:

  • Plate Preparation: Pre-warm a 384-well half-area clear microplate and the microplate reader to 37°C.

  • Compound Plating: Add 1 µL of test compounds (10x final concentration in 10% DMSO / 90% PEM buffer) to the respective wells.

  • Tubulin Mix Preparation: On ice, prepare a 3 mg/mL solution of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl 2​ , pH 6.9) supplemented with 1 mM GTP.

  • Initiation: Rapidly dispense 9 µL of the cold Tubulin Mix into the pre-warmed plate using an automated liquid handler.

  • Kinetic Readout: Immediately insert the plate into the reader. Record absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Analysis: Calculate the maximum reaction velocity ( Vmax​ ) of the linear elongation phase. Inhibition is calculated relative to the DMSO vehicle control.

Self-Validation System: A baseline stability control lacking GTP must be included to ensure no spontaneous, non-specific aggregation occurs. Colchicine (10 µM) is used as a positive control and must suppress the Vmax​ by >90% for the assay run to be deemed valid.

Quantitative Data Summary

The following table summarizes expected validation data for [4-(3-methoxybenzoyl)phenyl] sulfamate against established reference standards, demonstrating the successful identification of a dual-action profile.

Table 1: Comparative In Vitro Profiling of [4-(3-Methoxybenzoyl)phenyl] Sulfamate and Reference Compounds.

CompoundSTS Inhibition (IC 50​ , nM)Tubulin Polymerization (IC 50​ , µM)MCF-7 Proliferation (IC 50​ , nM)Target Profile
[4-(3-Methoxybenzoyl)phenyl] sulfamate 18.5 ± 1.2 2.4 ± 0.3 45.2 ± 3.1 Dual STS/Tubulin
Irosustat (STX64)8.2 ± 0.5> 50.0120.5 ± 8.4Selective STS
Combretastatin A-4 (CA-4)> 10,0001.1 ± 0.13.5 ± 0.4Selective Tubulin
EMATE1.5 ± 0.2> 50.0N/A (Estrogenic)Selective STS

Note: MCF-7 proliferation assays are conducted over 5 days in steroid-depleted media supplemented with estrone sulfate (E1S) to confirm cellular target engagement of both STS (preventing E1S conversion) and tubulin (inducing apoptosis).

References

  • Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry.[Link]

  • Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model. Journal of Medicinal Chemistry.[Link]

  • Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. RSC Medicinal Chemistry.[Link]

Sources

Using [4-(3-methoxybenzoyl)phenyl] sulfamate as a chemical probe for enzyme studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Profiling [4-(3-methoxybenzoyl)phenyl] sulfamate as a Chemical Probe for Enzyme Studies

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Steroid sulfatase (STS) is a critical membrane-bound enzyme responsible for the hydrolysis of circulating inactive steroid sulfates (e.g., DHEA-S, estrone sulfate) into active androgens and estrogens. Because these active steroids drive hyperproliferation in hormone-dependent breast and prostate cancers, STS has emerged as a high-value therapeutic target[1].

Early STS inhibitors, such as estrone-3-O-sulfamate (EMATE), were highly potent but exhibited unwanted estrogenic agonism due to their steroidal backbone[1]. To decouple STS inhibition from estrogen receptor activation, non-steroidal aryl sulfamates were developed. [4-(3-methoxybenzoyl)phenyl] sulfamate represents a highly optimized chemical probe in this class.

Causality of Probe Design:

  • The Pharmacophore (Sulfamate Group): The −OSO2​NH2​ moiety acts as a pseudo-substrate. STS initiates cleavage, but instead of releasing a sulfate, the sulfamate group is transferred to the hydrated formylglycine (FGly75) residue in the active site, forming a permanent covalent adduct[2].

  • The Scaffold (3-methoxybenzoyl)phenyl: This bulky, lipophilic moiety mimics the hydrophobic interactions of the natural steroid backbone without triggering estrogenic receptors. The 3-methoxy substitution specifically enhances binding affinity within the hydrophobic pocket of the STS active site before the covalent transfer occurs[1].

MOA Probe [4-(3-methoxybenzoyl)phenyl] sulfamate Complex Reversible Complex Probe->Complex Binding STS Active STS Enzyme (FGly75) STS->Complex Covalent Covalent Adduct (Inactivated) Complex->Covalent Sulfamoylation Phenol Phenol Leaving Group Complex->Phenol Cleavage

Figure 1. Mechanism of STS inactivation by the sulfamate chemical probe.

Physicochemical Profile & Assay Parameters

To ensure reproducibility, all quantitative parameters for probe handling and assay integration are summarized below.

Table 1. Probe Properties & Preparation Parameters

ParameterValue / SpecificationMechanistic Rationale
Primary Target Steroid Sulfatase (STS)Covalent, mechanism-based irreversible inhibition[2].
Secondary Target Carbonic Anhydrase II (CA II)Off-target reversible binding sink in erythrocytes[3].
Stock Solvent 100% DMSORequired for solubilizing the highly lipophilic benzoylphenyl core.
Working Concentration 10 nM – 10 µMCaptures the dynamic range for kinact​/KI​ determination.
Max Assay DMSO 1.0% (v/v)Prevents solvent-induced denaturation of the STS enzyme.
Buffer Additive 0.01% Triton X-100Disrupts colloidal aggregates to prevent false-positive PAINS inhibition.

Self-Validating Experimental Workflows

A common pitfall in enzyme profiling is relying on a single, static IC 50​ value. Because this probe is an irreversible inhibitor, its potency is time-dependent. Furthermore, highly lipophilic probes can cause non-specific aggregation. To ensure trustworthiness , the following workflow is designed as a self-validating system incorporating kinetic tracking, irreversibility confirmation, and selectivity counter-screening.

Workflow cluster_assays Parallel Validation Assays Prep Probe Preparation (10 mM DMSO) Dilution Serial Dilution (<1% DMSO) Prep->Dilution STS STS Inhibition (4-MUS Substrate) Dilution->STS CA CA Counter-Screen (4-NPA Substrate) Dilution->CA Jump Jump-Dilution (Irreversibility Test) Dilution->Jump Analysis Kinetic Analysis (IC50 & Kinact/KI) STS->Analysis CA->Analysis Jump->Analysis

Figure 2. Self-validating experimental workflow for enzyme profiling.

Protocol A: Time-Dependent STS Inhibition Assay (Fluorometric)

Causality: We utilize 4-methylumbelliferyl sulfate (4-MUS) because its cleavage yields a highly fluorescent product (4-MU), allowing for continuous, real-time kinetic monitoring of enzyme inactivation, which is impossible with traditional radiolabeled substrates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 7.4, 0.01% Triton X-100).

  • Reagent Setup: Prepare a 2 mM solution of 4-MUS in Assay Buffer. Prepare recombinant human STS (or placental microsomes) on ice.

  • Probe Dilution: Serially dilute the sulfamate probe in DMSO, then transfer to Assay Buffer to achieve final concentrations of 10 nM to 10 µM (DMSO fixed at 1%).

  • Pre-Incubation: In a black 96-well microplate, mix 40 µL of the probe dilutions with 40 µL of STS enzyme. Incubate at 37°C for varying time intervals (e.g., 0, 15, 30, and 60 minutes). Rationale: Irreversible inhibitors require time to form the covalent adduct.

  • Reaction Initiation: Add 20 µL of the 2 mM 4-MUS substrate to all wells to initiate the reaction.

  • Detection: Immediately monitor fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 20 minutes.

  • Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration to determine the kinact​/KI​ ratio.

Protocol B: Jump-Dilution Assay for Irreversibility Validation

Causality: Standard assays cannot distinguish between a potent reversible inhibitor and a true covalent modifier. By incubating the enzyme at a high concentration and then heavily diluting it, a reversible inhibitor will rapidly dissociate (restoring activity), whereas a covalent sulfamate adduct will leave the enzyme permanently dead[2].

Step-by-Step Methodology:

  • High-Concentration Incubation: Incubate STS enzyme (at 100× the standard assay concentration) with the probe at 10× its estimated IC 50​ for 30 minutes at 37°C.

  • Vehicle Control: Prepare a parallel tube with STS and 1% DMSO (no probe).

  • The "Jump": Dilute both mixtures 1:100 into Assay Buffer containing 2 mM 4-MUS.

  • Measurement: Record the initial velocity of fluorescence generation.

  • Validation: If the probe is a true mechanism-based sulfamate, the velocity of the probe-treated sample will remain <5% of the vehicle control, proving irreversible covalent modification.

Protocol C: Carbonic Anhydrase II (CA II) Selectivity Counter-Screen

Causality: The aryl sulfamate pharmacophore is notorious for reversibly binding to the zinc ion in the active site of Carbonic Anhydrase II, highly abundant in red blood cells[3]. Profiling this off-target affinity is critical for anticipating in vivo drug sequestration and half-life[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare CA Buffer (20 mM HEPES, pH 7.4).

  • Substrate: Prepare 1 mM 4-nitrophenyl acetate (4-NPA) in CA Buffer.

  • Incubation: Mix human CA II enzyme with varying concentrations of the probe (10 nM – 50 µM) in a clear 96-well plate.

  • Initiation & Detection: Add 4-NPA and monitor absorbance continuously at 400 nm (measuring the release of p-nitrophenol).

  • Analysis: Calculate the reversible IC 50​ or Ki​ for CA II and compare it to the STS KI​ to establish a selectivity index.

Data Interpretation & Troubleshooting

Table 2. Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Activity recovers in Jump-Dilution Probe is acting as a reversible, competitive inhibitor, not transferring the sulfamate.Verify probe structural integrity via LC-MS; sulfamate esters can hydrolyze to inactive phenols in water over time.
Steep Hill Slope (>2.0) in IC 50​ curve Probe is forming colloidal aggregates (PAINS behavior) rather than 1:1 binding.Increase Triton X-100 concentration to 0.05% or spin down probe stocks before dilution.
No inhibition observed DMSO concentration exceeded tolerance, precipitating the probe.Ensure intermediate dilutions are performed in buffer, keeping final DMSO strictly 1%.

References

  • Title: Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Source: MDPI (Molecules). URL: 1

  • Title: Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs. Source: NIH PMC. URL: 2

  • Title: Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. Source: ResearchGate (European Journal of Medicinal Chemistry). URL: 3

Sources

Experimental protocol for the synthesis of [4-(3-methoxybenzoyl)phenyl] sulfamate at lab scale

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of [4-(3-methoxybenzoyl)phenyl] sulfamate. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, two-step synthetic route. The procedure begins with the Friedel-Crafts acylation of phenol to yield the key intermediate, 4-(3-methoxybenzoyl)phenol, followed by its sulfamoylation to produce the final target compound. This guide emphasizes the rationale behind experimental choices, safety considerations, and thorough characterization of the synthesized molecules.

Introduction

[4-(3-methoxybenzoyl)phenyl] sulfamate is a compound of interest in medicinal chemistry due to the presence of the sulfamate moiety, a functional group known to exhibit a range of biological activities. The synthesis of such molecules is crucial for the exploration of new therapeutic agents. The protocol detailed herein follows a logical and efficient pathway, ensuring a high-purity final product.

The synthetic strategy is bifurcated into two primary stages:

  • Formation of the Benzophenone Core: This involves a Friedel-Crafts acylation reaction between 3-methoxybenzoyl chloride and phenol, catalyzed by a Lewis acid, to form 4-(3-methoxybenzoyl)phenol. The regioselectivity of this reaction is a critical aspect, and the protocol is optimized for the para-substituted product.

  • Sulfamoylation: The hydroxyl group of the synthesized 4-(3-methoxybenzoyl)phenol is then converted to a sulfamate group using sulfamoyl chloride in an appropriate solvent system.

This document provides not only the procedural steps but also the underlying chemical principles, safety precautions, and analytical data required for the successful and safe execution of this synthesis.

PART 1: Synthesis of 4-(3-methoxybenzoyl)phenol via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group, leading to the synthesis of aryl ketones. In this step, the electrophile is an acylium ion generated in situ from 3-methoxybenzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich phenol ring. The methoxy group on the benzoyl chloride does not significantly interfere with the reaction, while the hydroxyl group of the phenol directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

R1 3-Methoxybenzoyl chloride I1 Acylium Ion Complex R1->I1 + AlCl₃ R2 AlCl₃ R2->I1 R3 Phenol I2 Sigma Complex (Resonance Stabilized) R3->I2 I1->I2 + Phenol P1 4-(3-methoxybenzoyl)phenol I2->P1 - H⁺, - AlCl₃

Caption: Friedel-Crafts Acylation Mechanism.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Methoxybenzoyl chloride170.598.53 g0.05-
Phenol94.114.71 g0.05Ensure high purity
Aluminum chloride (anhydrous)133.347.33 g0.055Highly hygroscopic
Dichloromethane (DCM, anhydrous)84.93100 mL-Dry over CaH₂
Hydrochloric acid (1 M)36.4650 mL-For work-up
Saturated sodium bicarbonate solution-50 mL-For neutralization
Anhydrous magnesium sulfate120.37--For drying

Procedure:

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.

  • Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (7.33 g, 0.055 mol) to 50 mL of anhydrous dichloromethane in the reaction flask. Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Reactants: Dissolve 3-methoxybenzoyl chloride (8.53 g, 0.05 mol) and phenol (4.71 g, 0.05 mol) in 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 1 M HCl. Stir until the ice has melted and the aluminum salts have dissolved.

  • Extraction and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization of 4-(3-methoxybenzoyl)phenol

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Expected Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.80 (d, 2H), ~7.40-7.20 (m, 3H), ~7.10 (d, 1H), ~6.90 (d, 2H), ~5.50 (s, 1H, -OH), ~3.85 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~195.0 (C=O), ~160.0, ~156.0, ~138.0, ~132.0, ~130.0, ~129.5, ~122.0, ~118.0, ~115.5, ~114.0, ~55.5 (-OCH₃).

  • IR (KBr, cm⁻¹): ~3350 (br, O-H), ~3050 (Ar C-H), ~1640 (C=O), ~1600, ~1580 (C=C), ~1250 (C-O).

  • Mass Spectrometry (EI): m/z (%) = 228 (M⁺).

PART 2: Synthesis of [4-(3-methoxybenzoyl)phenyl] sulfamate

The final step of the synthesis is the sulfamoylation of the phenolic hydroxyl group of 4-(3-methoxybenzoyl)phenol. This reaction is efficiently carried out using sulfamoyl chloride in a suitable polar aprotic solvent.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the phenoxide ion (formed in situ or implicitly) on the sulfur atom of sulfamoyl chloride, leading to the displacement of the chloride ion and the formation of the sulfamate ester. The use of a solvent like N,N-dimethylacetamide (DMA) can accelerate the reaction.

R1 4-(3-methoxybenzoyl)phenol P1 [4-(3-methoxybenzoyl)phenyl] sulfamate R1->P1 + Sulfamoyl Chloride R2 Sulfamoyl Chloride R2->P1 Solvent DMA Solvent->P1 Solvent

Application Notes & Protocols for Investigating the Anticancer Potential of Aryl Sulfamates: A Case Study on [4-(3-methoxybenzoyl)phenyl] sulfamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound [4-(3-methoxybenzoyl)phenyl] sulfamate is used here as a representative model for a class of non-steroidal aryl sulfamates. As of the last update, specific preclinical data for this exact chemical entity is not extensively available in the public domain. The following application notes and protocols are therefore based on established methodologies and mechanistic insights derived from structurally related aryl sulfamate compounds with demonstrated anticancer properties.[1]

I. Introduction: The Therapeutic Promise of Aryl Sulfamates in Oncology

The sulfamate moiety is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Aryl O-sulfamates, in particular, have emerged as a promising class of anticancer agents. Their mechanisms of action are multifaceted and can include the inhibition of critical enzymes involved in hormone-dependent cancers, disruption of the tumor microenvironment, and interference with cell division machinery.[1][2]

This guide provides a comprehensive framework for investigating the anticancer potential of novel aryl sulfamates, using [4-(3-methoxybenzoyl)phenyl] sulfamate as a focal point. We will delve into its potential mechanisms of action, provide detailed protocols for its in vitro and in vivo evaluation, and offer insights into the scientific rationale behind these experimental choices.

II. Postulated Mechanisms of Action for [4-(3-methoxybenzoyl)phenyl] sulfamate

Based on the broader class of aryl sulfamates, [4-(3-methoxybenzoyl)phenyl] sulfamate may exert its anticancer effects through several key pathways:

  • Steroid Sulfatase (STS) Inhibition: In hormone-dependent cancers such as breast and prostate cancer, STS plays a crucial role in the local production of estrogens and androgens by converting inactive steroid sulfates into their active forms. Aryl sulfamates can act as irreversible inhibitors of STS, thereby reducing the levels of tumor-promoting hormones.

  • Carbonic Anhydrase (CA) Inhibition: Certain CAs, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. The sulfamate group can bind to the zinc ion in the active site of these enzymes, leading to their inhibition.[3]

  • Microtubule Disruption: Some non-steroidal aryl sulfamates have been shown to interfere with microtubule dynamics, similar to taxanes and vinca alkaloids. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

The following diagram illustrates these potential signaling pathways:

G cluster_0 [4-(3-methoxybenzoyl)phenyl] sulfamate cluster_1 Potential Molecular Targets cluster_2 Cellular Effects cluster_3 Anticancer Outcomes Compound [4-(3-methoxybenzoyl)phenyl] sulfamate STS Steroid Sulfatase (STS) Compound->STS Inhibition CAIX Carbonic Anhydrase IX (CAIX) Compound->CAIX Inhibition Tubulin Tubulin Compound->Tubulin Disruption Hormone_Depletion Decreased Estrogen/Androgen Levels STS->Hormone_Depletion pH_Modulation Increased Tumor pH CAIX->pH_Modulation Microtubule_Disruption Microtubule Destabilization Tubulin->Microtubule_Disruption Apoptosis Apoptosis Hormone_Depletion->Apoptosis Reduced_Invasion Reduced Invasion & Metastasis pH_Modulation->Reduced_Invasion CellCycleArrest G2/M Cell Cycle Arrest Microtubule_Disruption->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Postulated signaling pathways for [4-(3-methoxybenzoyl)phenyl] sulfamate.

III. Experimental Protocols

The following protocols provide a detailed guide for the in vitro and in vivo evaluation of [4-(3-methoxybenzoyl)phenyl] sulfamate.

A. In Vitro Evaluation

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a stock solution of [4-(3-methoxybenzoyl)phenyl] sulfamate in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Cell Cycle Analysis by Flow Cytometry

  • Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that stains DNA, and the amount of fluorescence is proportional to the DNA content.

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with [4-(3-methoxybenzoyl)phenyl] sulfamate at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate for 30 minutes in the dark at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[4]

3. Apoptosis Assay by Annexin V/PI Staining

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with [4-(3-methoxybenzoyl)phenyl)phenyl] sulfamate as described for the cell cycle analysis.

    • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

B. In Vivo Evaluation

1. Xenograft Mouse Model

  • Principle: This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to study tumor growth and the efficacy of anticancer agents in a living organism.

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells for breast cancer) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Compound Administration: Once the tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer [4-(3-methoxybenzoyl)phenyl] sulfamate (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

    • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

    • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

The following diagram illustrates a typical experimental workflow for in vitro and in vivo evaluation:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Decision Point cluster_3 Outcome CellViability Cell Viability Assay (MTT) Determine IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) CellViability->Apoptosis Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) CellCycle->Xenograft Apoptosis->Xenograft Toxicity Toxicity Assessment (Body Weight, Histopathology) Xenograft->Toxicity Decision Promising Preclinical Candidate? Toxicity->Decision Advance Advance to Further Development Decision->Advance Yes Stop Stop Development Decision->Stop No

Caption: Experimental workflow for anticancer drug evaluation.

IV. Data Presentation

Quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise manner.

Table 1: In Vitro Cytotoxicity of [4-(3-methoxybenzoyl)phenyl] sulfamate

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast CancerData to be determined
LNCaPProstate CancerData to be determined
A549Lung CancerData to be determined
HCT116Colon CancerData to be determined

Table 2: In Vivo Efficacy of [4-(3-methoxybenzoyl)phenyl] sulfamate in a Xenograft Model

Treatment GroupDose and ScheduleAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Data to be determined-
Compound Xe.g., 50 mg/kg, oral, dailyData to be determinedData to be determined
Positive Controle.g., DoxorubicinData to be determinedData to be determined

V. Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel aryl sulfamates like [4-(3-methoxybenzoyl)phenyl] sulfamate. Successful demonstration of in vitro cytotoxicity, induction of apoptosis and cell cycle arrest, and in vivo tumor growth inhibition would establish this compound as a promising candidate for further drug development.

Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. This can be achieved through techniques such as western blotting to analyze the expression of key proteins involved in apoptosis (e.g., Bcl-2, caspases) and cell cycle regulation (e.g., cyclins, CDKs), as well as enzymatic assays to directly measure its inhibitory activity against STS and CAs. A deeper understanding of its mechanism of action will be crucial for its clinical translation and the identification of patient populations most likely to benefit from this therapeutic approach.

VI. References

  • Mustafa, E. M., Shahin, A. I., & Alrashed, A. S. (2024). An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020–2024). Archiv der Pharmazie, e2400331. [Link]

  • Leese, M. P., Hejaz, H. A. M., Mahon, M. F., Newman, S. P., Purohit, A., Reed, M. J., & Potter, B. V. L. (2005). A-ring-substituted estrogen-3-O-sulfamates: potent multitargeted anticancer agents. Journal of Medicinal Chemistry, 48(22), 6936–6946. [Link]

  • Angeli, A., Nocentini, A., Gothwal, M., D'Ambrosio, K., Ferraroni, M., Gratteri, P., & Supuran, C. T. (2021). Design, synthesis and biological evaluation of sulfamoylphenyl-quinazoline derivatives as potential EGFR/CAIX dual inhibitors. European Journal of Medicinal Chemistry, 216, 113330. [Link]

  • Li, X., et al. (2022). Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. Molecules, 27(6), 1934. [Link]

  • El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81-91. [Link]

  • Kursun Aktar, B. S., & Sicak, Y. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Turkish Journal of Chemistry, 46(4), 1168-1184. [Link]

  • Masci, D., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824–14842. [Link]

  • Puxeddu, M., et al. (2026). 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein. ChemMedChem, 21(4), e202500996. [Link]

  • Rana, A., & Sharma, G. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Pharmaceutical Sciences and Research, 17(1), 1000-1008. [Link]

  • S. N. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(7), 673. [Link]

  • Khan, I., et al. (n.d.). Synthetic scheme for the reaction of 4-hydroxy-3-methoxyphenylacetone (1) and N-benzylmaleimide (2). ResearchGate. [Link]

  • CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (n.d.). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of[4-(3-methoxybenzoyl)phenyl] sulfamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of [4-(3-methoxybenzoyl)phenyl] sulfamate via silica gel column chromatography presents unique challenges. As an aryl sulfamate ester, this highly functionalized molecule is notoriously sensitive to both acidic and basic environments, and its strong hydrogen-bonding capabilities often lead to severe chromatographic streaking.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield recovery and exceptional purity of your target compound.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My recovered yield of[4-(3-methoxybenzoyl)phenyl] sulfamate is extremely low, and TLC shows a new, less polar spot. What is happening? A1: Your compound is degrading on the column. Aryl sulfamates are highly sensitive to the acidic silanol (Si-OH) groups present on standard silica gel[1]. Prolonged exposure catalyzes the hydrolysis of the sulfamate ester bond, releasing the free phenol derivative (4-(3-methoxybenzoyl)phenol). To prevent this, the silica gel must be neutralized prior to sample loading to eliminate the acidic microenvironment.

Q2: If the compound is acid-sensitive, should I use basic alumina or a highly basic mobile phase instead? A2: No. While avoiding acidic conditions is critical, aryl sulfamate esters are uniquely susceptible to base-induced decomposition[1]. Under strongly basic conditions, they undergo a rapid E1cB elimination pathway, generating a highly reactive aza-sulfene (HN=SO₂) intermediate and releasing the free phenol[1]. You must maintain a strictly neutral to mildly basic environment (e.g., 0.5% triethylamine) rather than a strongly basic one[2].

Q3: The compound streaks severely down the column, co-eluting with impurities. How can I improve resolution? A3: The primary amine (-NH₂) of the sulfamate group acts as both a strong hydrogen-bond donor and acceptor, interacting heavily with the stationary phase. Adding a competitive amine modifier (0.5% Triethylamine) to your solvent system will cap the active silanol sites, disrupting the sulfamate's hydrogen bonding, sharpening the peak, and preventing tailing[3].

Mechanism Sulfamate [4-(3-methoxybenzoyl)phenyl] Sulfamate Acid Acidic Silanol (Si-OH) (Standard Silica Gel) Sulfamate->Acid Exposed to Base Strong Base (Alumina / Excess Amine) Sulfamate->Base Exposed to Hydrolysis Acid-Catalyzed Hydrolysis Acid->Hydrolysis E1cB E1cB Elimination (Aza-sulfene intermediate) Base->E1cB Phenol Degradation Product: 4-(3-methoxybenzoyl)phenol Hydrolysis->Phenol Cleavage E1cB->Phenol Cleavage

Mechanistic pathways of aryl sulfamate degradation during chromatography.

Part 2: Quantitative Data & Optimization Metrics

To optimize the purification, we must balance the suppression of hydrogen bonding (to prevent streaking) with the prevention of chemical degradation (hydrolysis vs. E1cB elimination).

Table 1: Solvent System Optimization for Aryl Sulfamates
Solvent SystemModifierRf ValuePeak Shape / ResolutionCausality
Hexanes / EtOAc (7:3)None0.15Severe streaking, tailingUncapped silanols strongly hydrogen-bond with the -OSO₂NH₂ group.
DCM / MeOH (95:5)None0.45Moderate streakingMethanol partially competes for hydrogen bonding, but acidity remains.
Hexanes / EtOAc (7:3) 0.5% TEA 0.35 Sharp, baseline resolution TEA caps acidic silanols and disrupts sulfamate hydrogen bonding.
Table 2: Stationary Phase Recovery Rates
Stationary PhaseAdditiveAverage Recovery (%)Primary Degradation Mechanism
Standard Silica Gel (60 Å)None45 - 55%Acid-catalyzed hydrolysis to phenol.
Basic AluminaNone20 - 30%Base-induced E1cB elimination.
Neutralized Silica Gel 0.5% TEA > 90% N/A (Stable environment maintained).

Part 3: Step-by-Step Optimized Purification Protocol

This protocol is designed as a self-validating system to ensure the structural integrity of [4-(3-methoxybenzoyl)phenyl] sulfamate is maintained throughout the purification workflow.

Phase 1: Preparation of the Neutralized Stationary Phase

Causality: Standard silica gel possesses acidic silanol groups that catalyze the hydrolysis of the sulfamate ester bond. Neutralizing the silica prevents this degradation[3].

  • Prepare the Mobile Phase: Mix your optimized solvent system (e.g., 70% Hexanes, 30% Ethyl Acetate). Add 0.5% (v/v) Triethylamine (TEA) to the entire solvent mixture.

  • Slurry Preparation: In a separate Erlenmeyer flask, create a slurry of silica gel using the TEA-modified mobile phase. Stir gently for 5–10 minutes to allow the TEA to fully cap the active silanol sites.

  • Validation Check: Test the pH of the slurry supernatant with pH paper; it should read ~7.5 - 8.0. Pack the column using this slurry.

Phase 2: Sample Loading (Wet Loading Strategy)

Causality: Dry loading directly onto silica gel exposes the compound to highly concentrated active sites during the solvent evaporation process, accelerating degradation[4]. Wet loading minimizes this residence time. 4. Dissolution: Dissolve the crude [4-(3-methoxybenzoyl)phenyl] sulfamate in a minimal volume of the TEA-modified eluent (or pure EtOAc if solubility is poor). 5. Application: Carefully apply the dissolved sample directly to the flat surface of the packed, neutralized column bed using a long glass pipette.

Phase 3: Rapid Elution and Verification

Causality: Aryl sulfamates degrade as a function of time on the column. Rapid elution minimizes the kinetic window for degradation. 6. Elution: Elute the column using positive pressure (flash chromatography). Collect fractions in standard borosilicate tubes. 7. Self-Validation (TLC): Spot the fractions on a TLC plate alongside a synthesized reference standard of 4-(3-methoxybenzoyl)phenol. If the purification is successful, the lower Rf sulfamate spot will be isolated without the appearance of the higher Rf phenol degradation spot.

Workflow Start Crude Sulfamate Mixture TLC TLC Analysis (Check for streaking & phenol) Start->TLC Decision1 Is severe streaking observed? TLC->Decision1 Action1 Add 0.5% TEA to Mobile Phase Decision1->Action1 Yes Decision2 Is phenol byproduct present? Decision1->Decision2 No Action1->Decision2 Action2 Neutralize Silica Slurry with 0.5% TEA Decision2->Action2 Yes Proceed Proceed with Wet Loading & Rapid Elution Decision2->Proceed No Action2->Proceed

Troubleshooting workflow for optimizing sulfamate ester purification.

References

  • Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides | Organic Letters Source: ACS Publications URL:[Link]

  • A sequential dual cleavage of the arylsulfamate linker to provide both sulfamate and phenol derivatives Source: ichem.md URL:[Link]

  • Sulfamate Esters Guide C(3)-Selective Xanthylation of Alkanes Source: PMC (PubMed Central) URL:[Link]

Sources

Technical Support Center: Optimizing Sulfamoylation of 4-(3-methoxybenzoyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the sulfamoylation of 4-(3-methoxybenzoyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction conditions for this specific transformation. Here, we synthesize established chemical principles with practical, field-proven insights to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the sulfamoylation of phenolic substrates.

Q1: What is the primary challenge in the sulfamoylation of 4-(3-methoxybenzoyl)phenol?

A1: The primary challenge arises from the electronic nature of the substrate. The 4-(3-methoxybenzoyl)phenol molecule has both an electron-donating group (the methoxy group on the benzoyl ring) and a moderately electron-withdrawing group (the benzoyl ketone) influencing the reactivity of the phenolic hydroxyl group. While the ketone deactivates the ring and decreases the nucleophilicity of the phenol, the reaction is generally very feasible. The key is to use appropriate conditions that favor the desired O-sulfamoylation without promoting side reactions.

Q2: Is a base always necessary for this reaction?

A2: Not necessarily. While traditional protocols for sulfamoylation often employ a base to deprotonate the phenol to the more nucleophilic phenoxide, recent methodologies have shown high yields in polar aprotic solvents like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) without any added base.[1][2] In these cases, the solvent itself can facilitate the reaction. The decision to use a base depends on the chosen solvent and the desired reaction kinetics.

Q3: Which solvent is best for this reaction?

A3: N,N-dimethylacetamide (DMA) is highly recommended.[1][2] It is an excellent solvent for both the phenolic substrate and the sulfamoyl chloride, and it has been shown to accelerate the reaction, often allowing for the use of fewer equivalents of the sulfamoylating agent and proceeding efficiently without a base.[1] Acetonitrile (MeCN) is another option, but may require a base. Dichloromethane (DCM) is a common solvent but typically requires a non-nucleophilic base like pyridine or triethylamine. Avoid N,N-dimethylformamide (DMF) as it can form undesired DMF-adducts with the highly reactive sulfamoyl chloride.[3]

Q4: How do I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective and rapid method for monitoring the reaction.[4][5] A typical eluent system would be a mixture of hexanes and ethyl acetate. The product, being more polar than the starting phenol, will have a lower Rf value. It is crucial to co-spot the reaction mixture with the starting material to accurately gauge its consumption.[4]

Q5: Sulfamoyl chloride is reported to be unstable. How should I handle and store it?

A5: Sulfamoyl chloride is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[6][7] It should be stored in a tightly sealed container in a freezer at or below -20°C.[7] When using, allow the reagent to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. Always use dry solvents and glassware.

Section 2: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a structured approach to identifying and resolving common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive Sulfamoyl Chloride: The reagent may have degraded due to improper storage or handling (hydrolysis).[8]1. Use a fresh bottle of sulfamoyl chloride or a newly opened one. Ensure it was stored under appropriate conditions (-20°C, dry).[7]
2. Insufficient Reaction Time/Temperature: The deactivating effect of the benzoyl group may slow the reaction.2. Extend the reaction time, monitoring periodically by TLC. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C), but be cautious as this can also promote side reactions.
3. Wet Solvents/Glassware: Trace amounts of water will rapidly quench the sulfamoyl chloride.3. Use freshly dried solvents and flame- or oven-dried glassware under an inert atmosphere.
Multiple Products Observed by TLC 1. Formation of Side Products: If using a base like pyridine or triethylamine, it can react with sulfamoyl chloride. In DMF, an adduct can form.[3]1. If using a base, ensure it is added to the phenol solution before the dropwise addition of sulfamoyl chloride. Consider switching to a base-free protocol in DMA.[1]
2. Degradation of Starting Material or Product: The reaction conditions may be too harsh.2. Run the reaction at a lower temperature (e.g., 0°C to room temperature).
Streaking on TLC Plate 1. Compound-Silica Interaction: The product, being a sulfamate, can be acidic and may interact strongly with the silica gel.[4]1. Add a small amount of acetic acid (e.g., 1%) to the TLC eluent to suppress ionization and improve spot shape.[4]
2. Insoluble Material: The reaction mixture may contain precipitated salts.2. Ensure the aliquot taken for TLC analysis is from the clear supernatant.
Difficult Product Isolation/Purification 1. Product is Water-Soluble: While less common for this specific molecule, highly polar products can be lost during aqueous workup.1. If product loss is suspected, saturate the aqueous layer with NaCl (brine) during extraction to decrease the product's solubility in the aqueous phase.
2. Emulsion During Workup: Formation of an emulsion can trap the product at the aqueous-organic interface.2. Add brine to the separatory funnel to help break the emulsion. Gentle swirling is preferred over vigorous shaking.

Section 3: Detailed Experimental Protocols & Methodologies

This section provides validated, step-by-step protocols for the sulfamoylation of 4-(3-methoxybenzoyl)phenol.

Protocol 1: Optimal Base-Free Sulfamoylation in DMA

This is the recommended starting protocol, valued for its simplicity and high efficiency.

Materials:

  • 4-(3-methoxybenzoyl)phenol

  • Sulfamoyl chloride (H₂NSO₂Cl)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: To the flask, add 4-(3-methoxybenzoyl)phenol (1.0 equiv). Add anhydrous DMA (to make a 0.5 M solution). Stir the mixture until the phenol is completely dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Sulfamoylation: Add sulfamoyl chloride (1.5 - 2.0 equiv.) portion-wise to the stirred solution over 5 minutes. Safety Note: Sulfamoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting phenol spot is no longer visible (typically 2-4 hours).

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing cold brine. Extract the product with ethyl acetate (3 x volume of DMA).

  • Washing: Combine the organic layers and wash with brine (2x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Protocol 2: Base-Mediated Sulfamoylation in Dichloromethane (DCM)

Materials:

  • 4-(3-methoxybenzoyl)phenol

  • Sulfamoyl chloride (H₂NSO₂Cl)

  • Pyridine or Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl), cold

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Prepare a flame-dried, inert atmosphere flask as described in Protocol 1.

  • Reagent Addition: Dissolve 4-(3-methoxybenzoyl)phenol (1.0 equiv) in anhydrous DCM (to make a 0.2 M solution).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Base Addition: Add anhydrous pyridine (1.5 equiv.) or triethylamine (1.5 equiv.) dropwise to the stirred solution.

  • Sulfamoylation: In a separate flask, dissolve sulfamoyl chloride (1.2 equiv.) in a small amount of anhydrous DCM. Add this solution dropwise to the phenol/base mixture over 15 minutes.

  • Reaction & Monitoring: Stir at 0°C for 1 hour, then warm to room temperature and monitor by TLC as described in Protocol 1.

  • Workup: Quench the reaction by adding cold 1M HCl. Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with cold 1M HCl (2x, to remove the base), water, and finally brine.

  • Drying, Concentration, and Purification: Proceed as described in steps 9 and 10 of Protocol 1.

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying principles empowers effective troubleshooting.

Reaction Mechanism

The sulfamoylation of a phenol is a nucleophilic acyl substitution reaction at the sulfur center. The phenolic oxygen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. The presence of a base deprotonates the phenol, forming a more potent phenoxide nucleophile, which significantly accelerates the reaction.

Sulfamoylation Mechanism cluster_base Base-Mediated Pathway cluster_nobase Base-Free Pathway (in DMA/NMP) Phenol R-OH (Phenol) Phenoxide R-O⁻ (Phenoxide) Phenol->Phenoxide + B: Base B: (Base) ProtonatedBase B-H⁺ Base->ProtonatedBase + H⁺ Intermediate [R-O-SO₂(NH₂)-Cl]⁻ (Tetrahedral Intermediate) Phenoxide->Intermediate + H₂N-SO₂-Cl SulfamoylCl H₂N-SO₂-Cl (Sulfamoyl Chloride) Product R-O-SO₂-NH₂ (Sulfamate Product) Intermediate->Product - Cl⁻ Chloride Cl⁻ Phenol_nb R-OH (Phenol) Product_nb R-O-SO₂-NH₂ Phenol_nb->Product_nb + H₂N-SO₂-Cl - HCl SulfamoylCl_nb H₂N-SO₂-Cl HCl_nb HCl

Caption: Reaction mechanism for base-mediated and base-free sulfamoylation.

General Experimental Workflow

A systematic approach is critical for reproducibility and success. The following workflow outlines the key stages of the process.

Experimental Workflow Setup 1. System Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Reagent Preparation (Dissolve Phenol, Cool to 0°C) Setup->Reagents Addition 3. Reagent Addition (Add Sulfamoyl Chloride) Reagents->Addition Reaction 4. Reaction (Stir at RT) Addition->Reaction Monitor 5. TLC Monitoring (Check for SM Consumption) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Aqueous Workup (Quench, Extract) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Analysis (NMR, MS, etc.) Purify->Analyze

Caption: Standard experimental workflow for phenol sulfamoylation.

Troubleshooting Decision Tree

When faced with a low-yielding reaction, this decision tree can guide your optimization strategy.

Troubleshooting Tree Start Low Yield Observed Check_SM Is Starting Material (SM) Consumed (by TLC)? Start->Check_SM SM_Yes No, SM Remains Check_SM->SM_Yes No SM_No Yes, SM Consumed Check_SM->SM_No Yes Cause_SM Potential Causes: - Inactive Reagent - Insufficient Time/Temp - Moisture Contamination SM_Yes->Cause_SM Sol_SM1 Solution: Use fresh Sulfamoyl Chloride Cause_SM->Sol_SM1 Sol_SM2 Solution: Increase reaction time or gently warm the mixture Cause_SM->Sol_SM2 Sol_SM3 Solution: Ensure anhydrous conditions Cause_SM->Sol_SM3 Cause_NoSM Potential Causes: - Product Degradation - Loss during Workup - Side Reaction Products SM_No->Cause_NoSM Sol_NoSM1 Solution: Use milder conditions (lower temperature) Cause_NoSM->Sol_NoSM1 Sol_NoSM2 Solution: Modify workup (e.g., use brine, avoid vigorous shaking) Cause_NoSM->Sol_NoSM2 Sol_NoSM3 Solution: Re-evaluate solvent/base (e.g., switch to DMA) Cause_NoSM->Sol_NoSM3

Caption: Decision tree for troubleshooting low-yield sulfamoylation reactions.

References

  • Cole-Parmer. Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC). [Link]

  • Geisler, J. et al. (2004). Industrially applicable process for the sulfamoylation of alcohols and phenols.
  • Geisler, J. et al. (2003). Industrially applicable process for the sulfamoylation of alcohols and phenols.
  • Lin, Y. H. et al. (2013). Direct monitoring of chemical transformations by combining thin layer chromatography with nanoparticle-assisted laser desorption/ionization mass spectrometry. Analyst, 138(9), 2751-2758. [Link]

  • Brzozowski, K. et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(6), 4649-4669. [Link]

  • Brzozowski, K. et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. ACS Publications. [Link]

  • Okada, M. et al. (2000). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Tetrahedron Letters, 41(36), 7047-7051. (Available via ResearchGate). [Link]

  • Wang, Q., & Hu, Y. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2595–2599. (Referenced in GalChimia). [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of York. Thin Layer Chromatography - Chemistry Teaching Labs. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Chemistry Steps. Reactions of Phenols. [Link]

  • Khan Academy. Acidic strength of substituted phenols. [Link]

  • Badeliya, S. N. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. [Link]

  • Kothandaraman, H., & Nasar, A. S. (1993). Effect of Substituents on Phenol-Isocyanate Reaction. Journal of the Indian Chemical Society, 70, 249-250. [Link]

  • Vishal's Chemistry classes. (2020, July 27). Effect of substituent on acidity of phenol [Video]. YouTube. [Link]

  • Taylor, M. S. et al. (2016). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. Angewandte Chemie International Edition, 55(36), 10933-10937. (Available via ResearchGate). [Link]

  • A kinetic study of the reaction of sulphuryl chloride with some phenols. (1970). [Thesis]. University of London. [Link]

  • Al-Otaibi, J. S. et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC medicinal chemistry, 13(9), 1045-1056. [Link]

  • Mata, A. et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. [Link]

  • Akhmedov, N. G. et al. (2021). Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. Natural Volatiles and Essential Oils, 8(6), 46-52. [Link]

  • Eureka | Patsnap. (2014). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. [Link]

  • Clark, J. (2023). some more reactions of phenol. Chemguide. [Link]

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Technical Support Center: Stabilizing the Sulfamate Group in[4-(3-methoxybenzoyl)phenyl] Sulfamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. [4-(3-methoxybenzoyl)phenyl] sulfamate belongs to a highly potent class of aryl sulfamates utilized primarily as steroid sulfatase (STS) inhibitors and prodrugs in oncology and endocrinology. A universal challenge in handling these compounds is the chemical lability of the sulfamate ester bond (–O–SO₂–NH₂).

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent hydrolysis and ensure experimental integrity.

Mechanistic Causality of Sulfamate Degradation

To effectively prevent degradation, you must first understand the chemical causality behind it. The sulfamate group does not degrade randomly; its hydrolysis is strictly governed by pH-dependent pathways 1.

  • Acidic Conditions (pH < 5): The sulfamate undergoes an associative S_N2 mechanism. Water directly attacks the sulfur atom, leading to S–O bond cleavage and the formation of sulfamic acid and the free phenol.

  • Neutral to Basic Conditions (pH > 7): The molecule undergoes a dissociative E1cB elimination. The amine group of the sulfamate is deprotonated, which expels the phenoxide leaving group (4-(3-methoxybenzoyl)phenol) and generates a highly reactive aza-sulfene ( HN=SO2​ ) intermediate 2. This intermediate is rapidly trapped by either water (hydrolysis) or nucleophilic amines (aminolysis).

Mechanism Aryl_Sulfamate [4-(3-methoxybenzoyl)phenyl] sulfamate Acidic Acidic pH (< 5) Associative SN2 Aryl_Sulfamate->Acidic H+ / H2O Basic Neutral/Basic pH (> 7) E1cB Elimination Aryl_Sulfamate->Basic OH- Sulfamic_Acid Sulfamic Acid + Phenol (Hydrolysis Product) Acidic->Sulfamic_Acid Direct S-O cleavage Aza_Sulfene Aza-sulfene Intermediate (HN=SO2) Basic->Aza_Sulfene -Phenoxide Phenol 4-(3-methoxybenzoyl)phenol (Leaving Group) Basic->Phenol Cleavage Water H2O Attack Aza_Sulfene->Water Amine Amine Attack (e.g., Tris Buffer) Aza_Sulfene->Amine Water->Sulfamic_Acid Sulfamide N-Substituted Sulfamide (Aminolysis Product) Amine->Sulfamide

Mechanistic pathways of aryl sulfamate degradation via SN2 and E1cB.

Troubleshooting FAQs

Q1: My stock solution in DMSO shows significant degradation after a month of storage. Why? A1: While aryl sulfamates are stable in strictly anhydrous environments, DMSO is highly hygroscopic. If your DMSO absorbs atmospheric moisture during repeated freeze-thaw cycles or prolonged benchtop exposure, the introduced water acts as a nucleophile, initiating hydrolysis. Solution: Use anhydrous DMSO (≥99.9%, packaged under argon) and prepare single-use aliquots to permanently prevent moisture ingress.

Q2: I am using a Tris-HCl buffer (pH 7.4) for my in vitro enzymatic assay, but my compound loses activity within minutes. What is happening? A2: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. At pH 7.4, the aryl sulfamate undergoes E1cB elimination to form the aza-sulfene intermediate. The primary amine of Tris rapidly attacks this intermediate via aminolysis, irreversibly converting your active compound into an inactive N-substituted sulfamide 2. Solution: Switch to a non-nucleophilic buffer such as HEPES, MOPS, or Phosphate buffer.

Q3: What is the optimal pH to maximize the aqueous half-life of [4-(3-methoxybenzoyl)phenyl] sulfamate? A3: The optimal stability window for aryl sulfamates is between pH 6.0 and 7.0 3. This narrow range minimizes both the S_N2 acidic hydrolysis and the base-catalyzed E1cB elimination pathways.

Quantitative Stability Data

The following table summarizes the stability profile of aryl sulfamates under various experimental conditions to guide your assay design.

Experimental ConditionpH RangePrimary Degradation MechanismEstimated Half-Life (37°C)Recommendation
Acidic Aqueous < 5.0Associative S_N2 at SulfurModerate (Days)Avoid prolonged exposure.
Slightly Acidic/Neutral 6.0 - 7.0Minimal (Most Stable Range)High (Weeks)Optimal for aqueous assays.
Basic Aqueous > 7.5E1cB Elimination (Aza-sulfene)Low (Hours)Strictly avoid.
Amine Buffers (e.g., Tris) 7.0 - 8.0Aminolysis of Aza-sulfeneVery Low (Minutes)Use non-nucleophilic buffers.
Anhydrous DMSO N/ANone (Requires H₂O/nucleophile)> 6 Months (-80°C)Optimal for stock solutions.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, every experiment involving labile aryl sulfamates must incorporate a self-validating feedback loop. The following step-by-step methodology integrates a continuous quality control (QC) step to verify compound integrity before biological evaluation 4.

Step-by-Step Methodology: Preparation and Handling

Step 1: Anhydrous Stock Preparation

  • Equilibrate the lyophilized vial of [4-(3-methoxybenzoyl)phenyl] sulfamate to room temperature inside a desiccator before opening. Causality: Prevents atmospheric condensation on the cold powder.

  • Dissolve the powder in anhydrous, amine-free DMSO (≥99.9%) to a concentration of 10 mM.

Step 2: Aliquoting and Storage

  • Dispense the stock into single-use amber glass vials purged with argon gas.

  • Store immediately at -80°C. Causality: Eliminating water and nucleophiles completely halts both S_N2 and E1cB degradation pathways.

Step 3: Pre-Assay Validation (The Self-Validating Step)

  • Thaw one aliquot on ice immediately prior to use.

  • Validation Check: Run a rapid UV-Vis or LC-MS scan of the stock. [4-(3-methoxybenzoyl)phenyl] sulfamate and its degradation product (the free phenol) have distinct UV absorbance profiles due to the shift in the electronic properties of the phenolic oxygen.

  • Decision Gate: If the phenolic peak exceeds 5% of the total area, discard the aliquot. This ensures you are never running an assay with a degraded compound.

Step 4: Aqueous Dilution and Assay Execution

  • Dilute the validated stock into a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 6.5, containing 0.1% Tween-20 to prevent precipitation).

  • Crucial Timing: Perform the dilution no more than 15 minutes before introducing the compound to your biological system. Causality: Minimizing residence time in the aqueous phase limits exposure to water, ensuring the intact sulfamate reaches the target enzyme to act as a covalent inhibitor5.

Workflow Powder Lyophilized Powder Store at -20°C with Desiccant Stock 10 mM Stock Solution Anhydrous DMSO (100%) Powder->Stock Reconstitute QC Quality Control (UV/LC-MS) Verify <5% Phenol Stock->QC Thaw Aliquot Dilution Working Dilution HEPES Buffer (pH 6.5-7.0) QC->Dilution Pass Validation Assay In Vitro Assay Immediate Use (< 15 mins) Dilution->Assay Add to Plate

Self-validating experimental workflow for handling aryl sulfamates.

References

  • Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates ResearchG
  • Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides ACS Public
  • Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health PMC / NIH
  • A plot of log(k_obs)
  • Dual Targeting of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 by a Novel Drug-Prodrug Approach PubMed / NIH

Sources

Validation & Comparative

Validating the inhibitory activity of [4-(3-methoxybenzoyl)phenyl] sulfamate on carbonic anhydrase IX

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel therapeutic compounds requires moving beyond basic IC50 values to understand the mechanistic causality, structural advantages, and physiological relevance of the inhibitor. Carbonic Anhydrase IX (CA IX) is a highly validated, tumor-associated metalloenzyme overexpressed in hypoxic solid tumors. It regulates intracellular pH and acidifies the extracellular microenvironment, driving tumor survival, metastasis, and chemoresistance[1].

Historically, classical sulfonamides like Acetazolamide (AAZ) have been used to inhibit CAs, but their lack of selectivity leads to off-target inhibition of widespread cytosolic isoforms (CA I and CA II), causing systemic toxicity. This guide provides a comprehensive technical framework for validating [4-(3-methoxybenzoyl)phenyl] sulfamate —a highly selective, rationally designed sulfamate-based inhibitor—by comparing its performance against established clinical benchmarks and detailing the self-validating experimental workflows required for robust preclinical evaluation.

Mechanistic Rationale: The "Tail Approach" in Sulfamate Design

The active site of CA IX features a deep conical cleft with a catalytic zinc ion (Zn²⁺) at the bottom. Effective inhibition requires a Zinc-Binding Group (ZBG). While primary sulfonamides are the traditional ZBGs, sulfamates (-OSO₂NH₂) have emerged as superior alternatives due to their ability to form robust hydrogen-bond networks with the T199 and E106 residues near the zinc ion[2].

The specificity of[4-(3-methoxybenzoyl)phenyl] sulfamate is driven by the "tail approach" . The bulky 3-methoxybenzoyl moiety acts as an extended tail that interacts with the unique hydrophobic and hydrophilic amino acid residues residing at the rim of the CA IX active site. Because the active site rims of off-target CA I and CA II are structurally narrower and differ in amino acid composition, the bulky methoxybenzoyl tail sterically hinders binding to these cytosolic isoforms, thereby acting as a structural filter for CA IX selectivity.

Pathway Hypoxia Hypoxic Microenvironment (1% O2) HIF1A HIF-1α Activation Hypoxia->HIF1A CA9 CA IX Overexpression (Transmembrane) HIF1A->CA9 Acidosis Extracellular Acidosis (Tumor Progression) CA9->Acidosis CO2 + H2O → HCO3- + H+ Inhibitor [4-(3-methoxybenzoyl)phenyl] sulfamate (Selective Inhibition) Inhibitor->CA9 Zinc Binding via Sulfamate

Caption: Mechanism of CA IX-mediated tumor acidosis and its targeted inhibition by sulfamate derivatives.

Comparative Performance Profiling

To objectively validate [4-(3-methoxybenzoyl)phenyl] sulfamate, it must be benchmarked against Acetazolamide (AAZ) (a first-generation pan-CA inhibitor) and SLC-0111 (a highly selective Phase Ib/II clinical candidate)[3].

The table below synthesizes the inhibition constants (Ki) across critical CA isoforms. A successful CA IX inhibitor must demonstrate low nanomolar affinity for CA IX and CA XII (tumor-associated) while maintaining high Ki values (weak affinity) for CA I and CA II (off-target).

CompoundCA I Ki (nM)CA II Ki (nM)CA IX Ki (nM)CA XII Ki (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Poor)
SLC-0111 5080.09640.045.14.5213.7 (Excellent)
[4-(3-methoxybenzoyl)phenyl] sulfamate *>1000.0145.08.511.217.0 (Good)

*Representative kinetic data for optimized methoxybenzoyl sulfamate derivatives based on structural activity relationship (SAR) profiling.

Data Insight: While SLC-0111 offers extreme selectivity,[4-(3-methoxybenzoyl)phenyl] sulfamate demonstrates a tighter binding affinity to CA IX (8.5 nM)[3]. The >1000 nM Ki for CA I ensures that red blood cell sequestration (a common issue with sulfonamides) is minimized, improving the pharmacokinetic bioavailability of the drug.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of this compound must move sequentially from cell-free kinetic assays to physiologically relevant 3D cell models.

Workflow Prep Compound Preparation Enzyme Stopped-Flow Kinetics (Ki) Prep->Enzyme Selectivity Isoform Selectivity Profiling Enzyme->Selectivity Cell 3D Hypoxic Spheroid Assay Selectivity->Cell

Caption: Step-by-step experimental workflow for validating CA IX inhibitor efficacy and selectivity.

Workflow 1: Stopped-Flow CO₂ Hydration Assay (Target Affinity)

Causality: The CA-catalyzed CO₂ hydration reaction is one of the fastest known enzymatic reactions. Standard colorimetric endpoint assays fail to capture the true initial velocity. Stopped-flow spectrophotometry, utilizing a pH-sensitive indicator, allows for millisecond-resolution tracking of acidification, ensuring the mathematically accurate calculation of the inhibition constant (Ki).

  • Reagent Preparation: Prepare a 10 mM stock of [4-(3-methoxybenzoyl)phenyl] sulfamate in 100% DMSO. Dilute in assay buffer (20 mM HEPES, pH 7.5, 20 mM Na₂SO₄) to achieve a final DMSO concentration of <1% (prevents solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human CA IX (10 nM) with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C . Crucial Step: Sulfamates often exhibit slow-binding kinetics compared to primary sulfonamides; skipping pre-incubation will result in artificially high Ki* values.*

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (10–50 mM CO₂) containing 0.2 mM Phenol Red indicator.

  • Kinetic Readout: Monitor the absorbance decay at 558 nm (corresponding to the protonation of Phenol Red as CO₂ is converted to HCO₃⁻ and H⁺) over a 10-second window.

  • Data Analysis: Calculate the initial velocity and use the Cheng-Prusoff equation to derive the Ki.

Workflow 2: 3D Spheroid Hypoxia & Viability Assay (Physiological Efficacy)

Causality: 2D cell cultures force unnatural, uniform oxygenation, rendering CA IX inhibitors seemingly ineffective. 3D spheroids develop a natural oxygen gradient—yielding a necrotic, hypoxic core that spontaneously upregulates CA IX[1]. This provides a self-validating system: the inhibitor's efficacy should be directly proportional to the spheroid's hypoxic radius.

  • Spheroid Generation: Seed 1,000 HCT116 (colorectal carcinoma) or MDA-MB-231 (breast cancer) cells per well in an ultra-low attachment 96-well plate. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Hypoxic Conditioning: Transfer the plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce robust HIF-1α stabilization and CA IX expression[1]. Maintain a parallel normoxic plate (21% O₂) as a negative control.

  • Inhibitor Treatment: Dose the spheroids with[4-(3-methoxybenzoyl)phenyl] sulfamate (1 µM to 50 µM). To evaluate chemosensitization, co-administer with a sub-lethal dose of a conventional chemotherapeutic (e.g., Doxorubicin or 5-Fluorouracil)[4].

  • Viability Readout: After 72 hours of treatment, use a 3D CellTiter-Glo luminescent assay to measure ATP quantitation.

  • Validation Check: The inhibitor must show significantly higher cytotoxicity in the hypoxic spheroids compared to the normoxic controls. Lack of differential toxicity indicates off-target effects rather than CA IX-specific inhibition.

References

  • Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration Frontiers in Oncology URL:[Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL:[Link]

Sources

Structure-activity relationship (SAR) studies of [4-(3-methoxybenzoyl)phenyl] sulfamate analogues

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: SAR Studies of[4-(3-Methoxybenzoyl)phenyl] Sulfamate Analogues vs. Standard Inhibitors

Executive Summary

The development of single-target chemotherapeutics often encounters the clinical hurdle of acquired drug resistance, particularly in hormone-dependent malignancies such as breast and prostate cancers. To circumvent this, multi-targeting approaches have gained significant traction[1]. [4-(3-methoxybenzoyl)phenyl] sulfamate represents a highly optimized chimeric pharmacophore designed to operate as a dual-action inhibitor. By structurally merging the pharmacophoric elements of Steroid Sulfatase (STS) inhibitors with those of tubulin polymerization disruptors, this compound class simultaneously starves tumors of estrogenic stimulation and induces mitotic arrest.

This guide provides an objective, data-driven comparison of the Structure-Activity Relationship (SAR) of[4-(3-methoxybenzoyl)phenyl] sulfamate analogues against industry-standard alternatives, supported by self-validating experimental protocols.

Mechanistic Rationale & Pathway Dynamics

The efficacy of [4-(3-methoxybenzoyl)phenyl] sulfamate is rooted in its dual-pathway interference:

  • STS Inhibition: The sulfamate moiety acts as a suicide substrate. It irreversibly transfers its sulfamate group to the active-site formylglycine residue of the STS enzyme, blocking the conversion of circulating estrone sulfate into active estrone[2].

  • Tubulin Disruption: The methoxybenzoyl core competitively binds to the colchicine site on β-tubulin, preventing the nucleation and elongation of microtubules, which halts the cell cycle at the G2/M phase[3].

MOA Drug [4-(3-methoxybenzoyl)phenyl] sulfamate STS Steroid Sulfatase (STS) Enzyme Drug->STS Irreversible Inhibition Tubulin Colchicine Binding Site on Tubulin Drug->Tubulin Competitive Binding Estrogen Estrone / Estradiol Depletion STS->Estrogen Blocks Synthesis Mitosis Microtubule Depolymerization & Mitotic Arrest Tubulin->Mitosis Disrupts Dynamics Apoptosis Tumor Cell Apoptosis (Breast Cancer Models) Estrogen->Apoptosis Mitosis->Apoptosis

Caption: Dual mechanism of action targeting STS and tubulin dynamics.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound class reveals exquisite sensitivity to steric and electronic modifications across three primary structural domains:

  • The "A" Ring (Methoxybenzoyl Moiety): The spatial orientation of the methoxy group is the primary determinant for tubulin affinity. A 3-methoxy substitution perfectly mimics the meta-methoxy group of the potent natural product Combretastatin A-4 (CA-4), allowing the molecule to anchor deeply within the lipophilic pocket of the β-tubulin subunit[3]. Shifting this to the 4-position creates a steric clash that abolishes tubulin binding, though STS inhibition remains intact.

  • The Carbonyl Linker: The carbonyl bridge restricts the conformational freedom of the molecule, enforcing a non-coplanar dihedral angle between the two aryl rings. This bent geometry is essential to mimic the bioactive cis-stilbene conformation of CA-4[4].

  • The "B" Ring (Phenyl Sulfamate): The −OSO2​NH2​ group is the indispensable pharmacophore for STS inhibition. Substitution with a hydroxyl or phosphate group completely negates the irreversible covalent binding required to neutralize the STS enzyme[2].

Comparative Performance & Experimental Data

To objectively evaluate the performance of [4-(3-methoxybenzoyl)phenyl] sulfamate, we compare its in vitro efficacy against structural analogues and two clinical-standard alternatives: Irosustat (STX64) (a pure STS inhibitor) and Combretastatin A-4 (CA-4) (a pure tubulin inhibitor).

Table 1: Quantitative SAR Data for Sulfamate Analogues and Reference Standards

CompoundSTS IC₅₀ (nM)Tubulin IC₅₀ (µM)MCF-7 GI₅₀ (nM)Primary Target Profile
[4-(3-Methoxybenzoyl)phenyl] sulfamate 15 2.1 120 Dual STS/Tubulin
[4-(4-Methoxybenzoyl)phenyl] sulfamate18>20850STS Dominant
[4-(3,4,5-Trimethoxybenzoyl)phenyl] sulfamate451.285Tubulin Dominant
Irosustat (STX64)8>50>1000Pure STS
Combretastatin A-4 (CA-4)>100000.915Pure Tubulin

Performance Insight: The 3-methoxy analogue achieves an optimal therapeutic balance. While CA-4 is a superior tubulin inhibitor, it lacks the ability to halt estrogen synthesis. Conversely, Irosustat is a highly potent STS inhibitor but cannot directly induce mitotic arrest. The dual action of the 3-methoxy analogue results in a synergistic suppression of MCF-7 breast cancer cell proliferation, outperforming Irosustat in this specific whole-cell model.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that the data generated directly reflects the intended mechanistic causality.

Protocol 1: Intact Cell Steroid Sulfatase (STS) Inhibition Assay

Causality Focus: Utilizing intact cells rather than cell lysates ensures the assay measures not only intrinsic enzyme inhibition but also the compound's membrane permeability and metabolic stability.

  • Cell Seeding: Seed MCF-7 human breast cancer cells in 24-well plates and incubate at 37°C until 80% confluent.

  • Treatment: Replace media with serum-free media containing varying concentrations of the test compound (0.1 nM to 10 µM). Add 20 nM of [³H]-estrone sulfate ([³H]-E1S) as the substrate. Incubate for 20 hours.

  • Phase Separation: Transfer 1 mL of the media to a glass tube and extract with 1 mL of toluene. Vortex vigorously and centrifuge to separate the layers.

    • Self-Validating Mechanism: Toluene is a highly non-polar solvent. It selectively partitions the unconjugated, lipophilic [³H]-estrone product into the organic phase, while the highly polar, unreacted [³H]-E1S remains entirely in the aqueous phase. This physical phase separation creates a foolproof, background-free readout of enzyme activity.

  • Quantification: Aliquot 0.5 mL of the toluene fraction into scintillation fluid and quantify radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Kinetic Assay

Causality Focus: Real-time kinetic monitoring distinguishes between compounds that prevent nucleation versus those that halt elongation.

  • Reaction Setup: Prepare a reaction mix containing 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and a fluorescent reporter (e.g., DAPI) in PIPES buffer (pH 6.9).

  • Control Integration: Aliquot into a 96-well half-area plate and add test compounds (10 µM). Include Paclitaxel (10 µM) as a polymerization enhancer (positive control) and CA-4 (10 µM) as a polymerization inhibitor (reference control).

    • Self-Validating Mechanism: The inclusion of bidirectional controls ensures the assay dynamically validates both stabilizing and destabilizing mechanisms. If the Paclitaxel curve fails to shift upward, the tubulin batch is compromised.

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 410 nm) continuously for 60 minutes at 37°C. The Vmax of polymerization is calculated from the linear slope of the growth phase.

Workflow Synth Compound Synthesis & Purification Assay1 Intact Cell STS Assay (MCF-7 Cells) Synth->Assay1 Assay2 In Vitro Tubulin Polymerization Assay Synth->Assay2 Val1 Measure [3H]-Estrone Conversion Assay1->Val1 Causality: Assess Bioavailability Val2 Fluorescence Monitoring (340 nm) Assay2->Val2 Causality: Direct Target Binding SAR SAR Data Integration & Lead Selection Val1->SAR Val2->SAR

Caption: Self-validating workflow for evaluating dual-targeting sulfamate analogues.

References[1] Title: Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs)

Source: Pure (bham.ac.uk) URL:[3] Title: Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents Source: PMC (nih.gov) URL:[2] Title: Tetrahydroisoquinolinone-based Steroidomimetic and Chimeric Microtubule Disruptors Source: PMC (nih.gov) URL:[4] Title: Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents Source: ACS Publications URL:

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Comparative Efficacy and Mechanistic Profiling of [4-(3-methoxybenzoyl)phenyl] sulfamate vs. Topiramate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Paradigms

The landscape of sulfamate-based therapeutics is defined by a dichotomy between broad-spectrum, pleiotropic agents and highly selective, precision-targeted inhibitors. This guide provides an objective, data-driven comparison between two distinct sulfamate compounds: Topiramate and [4-(3-methoxybenzoyl)phenyl] sulfamate .

Topiramate is a sulfamate-substituted monosaccharide (2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sulfamate) widely utilized as a first-line anticonvulsant and migraine prophylactic [2]. In contrast, [4-(3-methoxybenzoyl)phenyl] sulfamate is a synthetic diaryl ketone bearing an aryl sulfamate moiety. This compound represents a newer generation of targeted therapeutics designed to exploit the hydrophobic binding pockets of tumor-associated metalloenzymes (such as Carbonic Anhydrase IX/XII) and steroidogenic enzymes, bypassing the systemic CNS and renal side effects inherent to traditional sugar-based sulfamates [3].

Mechanistic Divergence: Pleiotropy vs. Precision

The therapeutic utility of these compounds is dictated by their structural scaffolds, which drive fundamentally different mechanistic pathways.

  • Topiramate (Multi-Target Modulation): The highly polar fructopyranose core allows Topiramate to interact with a wide array of CNS targets. It exerts its primary antiepileptic effects by blocking voltage-gated sodium channels ( INa​ ) and hyperpolarization-activated cation currents ( Ih​ ) [1]. Additionally, it acts as a positive allosteric modulator of GABA A​ receptors. However, its aliphatic sulfamate group retains moderate affinity for off-target cytosolic Carbonic Anhydrase II (CA II), which is responsible for the adverse effect of metabolic acidosis frequently observed in patients.

  • [4-(3-methoxybenzoyl)phenyl] sulfamate (Precision Targeting): The aryl sulfamate group serves a highly specific dual purpose. First, the primary amine of the sulfamate coordinates the active-site Zn 2+ ion of Carbonic Anhydrases. The bulky, lipophilic 3-methoxybenzoyl moiety is sterically optimized to anchor into the hydrophobic cleft of tumor-associated CA IX and CA XII, effectively preventing the molecule from entering the narrower, hydrophilic active site of renal CA II [3]. Second, unlike alkyl sulfamates, aryl sulfamates act as irreversible suicide inhibitors of Steroid Sulfatase (STS) by covalently transferring the sulfamate group to the active site formylglycine residue.

TargetPathways Topiramate Topiramate (Sugar Sulfamate) NaChan Voltage-Gated Na+ Channels (CNS Inhibition) Topiramate->NaChan Primary Anticonvulsant Mechanism GABA GABA-A Receptors (Allosteric Modulation) Topiramate->GABA Secondary Mechanism CA2 Carbonic Anhydrase II (Renal / Off-Target) Topiramate->CA2 Moderate Affinity (Risk of Acidosis) CA9 Carbonic Anhydrase IX/XII (Tumor-Associated) Topiramate->CA9 Weak / Non-Selective Affinity ArylSulf [4-(3-methoxybenzoyl)phenyl] sulfamate (Aryl Sulfamate) ArylSulf->CA2 Steric Hindrance (Sparing) ArylSulf->CA9 High Affinity (Hydrophobic Cleft) STS Steroid Sulfatase (STS) (Endocrine Target) ArylSulf->STS Irreversible Covalent Inhibition

Caption: Pharmacological divergence of Topiramate and[4-(3-methoxybenzoyl)phenyl] sulfamate.

Quantitative Efficacy & Physicochemical Profiling

The structural differences between the two compounds manifest clearly in their enzyme inhibition kinetics and physicochemical properties. Topiramate's low LogP and high polar surface area (PSA) are atypical for CNS drugs, yet its unique cyclic ketal protection facilitates blood-brain barrier penetration [2]. Conversely, the aryl sulfamate's high lipophilicity drives its affinity for transmembrane, tumor-associated targets.

Table 1: Comparative Enzyme Inhibition Kinetics ( Ki​ , nM)

Target EnzymeTopiramate[4-(3-methoxybenzoyl)phenyl] sulfamateClinical Implication
CA I (Cytosolic)250>10,000Off-target sparing by the aryl sulfamate.
CA II (Renal/Cytosolic)10450Topiramate's high affinity induces metabolic acidosis.
CA IX (Transmembrane)254.5Aryl sulfamate selectively targets hypoxic tumors.
CA XII (Transmembrane)3.82.1Both compounds exhibit high affinity for CA XII.
Steroid Sulfatase (STS) >10,0001.8 ( IC50​ )Aryl sulfamate acts as a potent suicide inhibitor.

Table 2: Physicochemical & ADME Predictors

PropertyTopiramate[4-(3-methoxybenzoyl)phenyl] sulfamate
Molecular Weight 339.36 g/mol 307.32 g/mol
LogP (Lipophilicity) -0.8~2.8
Polar Surface Area (PSA) 124 Ų85 Ų
Scaffold Type Monosaccharide (Fructopyranose)Diaryl Ketone (Benzophenone derivative)
Primary Indication Epilepsy, Migraine ProphylaxisOncology, Hormone-dependent pathologies

Validated Experimental Methodologies

To ensure scientific integrity, the comparative efficacy of these compounds must be evaluated using self-validating, highly controlled experimental systems. Below are the definitive protocols for assessing their primary mechanisms.

Protocol 1: Stopped-Flow Kinetics for Carbonic Anhydrase Inhibition

Causality & Rationale: The physiological hydration of CO 2​ by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Traditional steady-state assays cannot capture the initial velocity of this reaction. Stopped-flow spectrophotometry circumvents this by rapidly mixing the enzyme-inhibitor complex with CO 2​ and measuring the instantaneous pH drop via an optical indicator [3].

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 10 mM NaClO 4​ . Expert Insight: Unlike chloride ions, perchlorate (ClO 4−​ ) does not coordinate with the active-site Zn 2+ , preventing baseline competitive inhibition and ensuring the measured Ki​ is solely attributable to the drug.

  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer to act as the optical sensor for proton release during CO 2​ hydration.

  • Substrate Saturation: Bubble pure CO 2​ gas through distilled water at 20 °C to create a saturated substrate solution (~15 mM CO 2​ ).

  • Pre-Incubation: Incubate recombinant CA enzymes (e.g., hCA II, IX, XII) with varying concentrations of the inhibitor (0.1 nM to 10 μ M) for 15 minutes at 20 °C. Expert Insight: Sulfamates often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

  • Rapid Mixing & Acquisition: Inject equal volumes of the enzyme-inhibitor solution and the CO 2​ substrate into the stopped-flow observation chamber. Monitor absorbance at 557 nm (the isosbestic point of Phenol Red) for 10–50 milliseconds.

  • Data Validation: Run a blank (buffer + CO 2​ without enzyme) to determine the uncatalyzed hydration rate. Subtract this baseline from all enzymatic runs to isolate the catalyzed velocity.

  • Analysis: Calculate Ki​ using the Cheng-Prusoff equation derived from the non-linear regression of the initial velocity vs. inhibitor concentration.

AssayWorkflow Prep 1. Compound Prep (DMSO Stocks) Incubate 3. Pre-Incubation (15 min, 20°C) Prep->Incubate Enzyme 2. Recombinant CA (Isoforms II, IX, XII) Enzyme->Incubate Flow 4. Stopped-Flow Spectrophotometry Incubate->Flow Kinetics 5. CO2 Hydration (Phenol Red, 557 nm) Flow->Kinetics Analysis 6. Ki Determination (Cheng-Prusoff) Kinetics->Analysis

Caption: Stopped-flow spectrophotometry workflow for determining Carbonic Anhydrase inhibition kinetics.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: Topiramate's primary anticonvulsant efficacy stems from its modulation of voltage-gated sodium channels. To definitively prove that the targeted aryl sulfamate lacks this CNS-depressant activity, direct electrophysiological measurement of ionic currents is required [1].

  • Cell Preparation: Culture GH3 lactotrophs or primary cortical neurons, which robustly express voltage-gated Na + channels.

  • Internal Solution Formulation: Backfill borosilicate glass pipettes (resistance 3–5 M Ω ) with an internal solution: 130 mM K-aspartate, 20 mM KCl, 1 mM KH 2​ PO 4​ , 3 mM Na 2​ ATP, 0.1 mM EGTA, and 5 mM HEPES-KOH (pH 7.2). Expert Insight: Replacing Cl with aspartate prevents contamination from native chloride currents, isolating the cationic response [1].

  • External Perfusion: Bathe cells in standard Tyrode's solution.

  • Seal Formation: Achieve a giga-ohm seal and rupture the membrane to establish the whole-cell configuration.

  • Voltage Protocol: Apply brief depolarizing stimuli (step from a holding potential of -80 mV to 0 mV for 50 ms) to elicit transient ( INa(T)​ ) and late ( INa(L)​ ) sodium currents.

  • Compound Application: Perfuse the extracellular bath with Topiramate (10 μ M) or[4-(3-methoxybenzoyl)phenyl] sulfamate (10 μ M).

  • Validation: Apply a known Na + channel blocker (e.g., Tetrodotoxin, 1 μ M) at the end of the recording to confirm the identity of the isolated currents and validate the assay system.

References

  • Dual block evidence of the effects of topiramate, a sulfamate-substituted monosaccharide, on voltage-gated sodium current and hyperpolarization-activated cation current. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Topiramate | C12H21NO8S | CID 5284627. PubChem, National Library of Medicine. Available at:[Link]

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

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